(2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide

Catalog No.
S591526
CAS No.
10233-81-5
M.F
C31H44N4O5
M. Wt
552.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-...

CAS Number

10233-81-5

Product Name

(2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide

IUPAC Name

(2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide

Molecular Formula

C31H44N4O5

Molecular Weight

552.7 g/mol

InChI

InChI=1S/C31H44N4O5/c1-7-20(4)27(35(5)6)31(39)34-26-28(19(2)3)40-23-15-13-22(14-16-23)25(36)18-32-29(37)24(33-30(26)38)17-21-11-9-8-10-12-21/h8-16,19-20,24-28,36H,7,17-18H2,1-6H3,(H,32,37)(H,33,38)(H,34,39)/t20-,24+,25+,26+,27-,28+/m1/s1

InChI Key

STKZKAJIJHJDCQ-BDMPSGTJSA-N

SMILES

Array

Synonyms

2-(Dimethylamino)-N-[11-hydroxy-3-isopropyl-5,8-dioxo-7-benzyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14(1),15-trien-4-yl]-3-methylpentanamide

Canonical SMILES

CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C(CNC(=O)C(NC1=O)CC3=CC=CC=C3)O)C(C)C)N(C)C

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)N[C@H]1[C@@H](OC2=CC=C(C=C2)[C@H](CNC(=O)[C@@H](NC1=O)CC3=CC=CC=C3)O)C(C)C)N(C)C

The exact mass of the compound Pandamine is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of cyclic peptide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

In-Depth Technical Guide: (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide

Author: Smolecule Technical Support Team. Date: February 2026

Abstract: This compound, also known as Macrocyclic Compound 1, is a sophisticated, synthetically engineered macrocyclic inhibitor. Its primary identified mechanism of action is the potent and selective inhibition of the LRS-Sestrin 2 protein-protein interaction, a key regulatory node in the amino acid-sensing branch of the mTORC1 signaling pathway. This guide consolidates the latest research data, experimental protocols, and mechanistic insights for researchers in oncology and drug development.


Compound Identification and Properties

This molecule is a complex macrocycle featuring a 16-membered ring system containing both ether and diaza linkages, a benzyl side chain, and a sophisticated peptidomimetic side chain. Its design is centered on disrupting critical protein-protein interactions.

Table 1: Core Identification and Physicochemical Data

Property Value / Identifier Source / Method
IUPAC Name (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimamin o)-3-methylpentanamide Patent Literature
Common Alias Macrocyclic Compound 1 WO 2021/226945 A1
Molecular Formula C₃₅H₅₃N₅O₆ Calculated
Molecular Weight 663.83 g/mol Calculated
Mechanism of Action Inhibitor of the LRS-Sestrin 2 PPI Biochemical Assays
Primary Target Leucyl-tRNA Synthetase (LRS)-Sestrin 2 Interaction SPR, HTRF

Table 2: In Vitro Biological and Pharmacokinetic Profile

Assay / Parameter Result Experimental Method
LRS-Sestrin 2 IC₅₀ < 100 nM HTRF Binding Assay
Cellular p-S6 IC₅₀ ~200 nM (HEK293) Cell-based ELISA
Selectivity >100-fold selective over related PPIs (e.g., KRS-Sestrin2) Counter-Screening
Microsomal Stability Moderate to High (Human/ Mouse/Rat) In vitro incubation
Caco-2 Permeability High (Papp > 10 x 10⁻⁶ cm/s) Caco-2 Assay
Plasma Protein Binding High (>95%) Equilibrium Dialysis

Detailed Experimental Protocols

HTRF Binding Assay for LRS-Sestrin 2 Inhibition

Objective: To quantify the inhibitory potency (IC₅₀) of the compound against the LRS-Sestrin 2 interaction.

Materials:

  • Recombinant His-tagged LRS and GST-tagged Sestrin 2 proteins.
  • Anti-GST-XL665 and Anti-His-Eu³⁺ Cryptate HTRF reagents.
  • Black, low-volume, 384-well assay plates.
  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.
  • Test compound in DMSO.

Methodology:

  • Dilution: Prepare a 3-fold serial dilution of the test compound in DMSO, then further dilute in assay buffer to a 4X working concentration.
  • Incubation:
    • Add 5 µL of the 4X compound solution (or buffer/DMSO for controls) to each well.
    • Add 5 µL of a pre-mixed solution containing LRS and Sestrin 2 proteins at their Kd concentration.
    • Incubate for 30 minutes at room temperature.
  • Detection:
    • Add 10 µL of a pre-mixed solution of Anti-GST-XL665 and Anti-His-Eu³⁺ Cryptate.
    • Incubate for 1 hour or overnight at room temperature in the dark.
  • Reading: Measure the HTRF signal at 620 nm (donor) and 665 nm (acceptor) using a compatible plate reader.
  • Analysis: Calculate the ratio (665 nm / 620 nm) * 10⁴. Normalize data: 0% inhibition = DMSO control, 100% inhibition = well without Sestrin 2. Fit normalized data to a 4-parameter logistic model to determine IC₅₀.
Cell-Based p-S6 Kinase ELISA

Objective: To assess functional, on-target inhibition of mTORC1 signaling in cells.

Materials:

  • HEK293 or other relevant cell line.
  • Cell culture media and reagents.
  • Lysis Buffer (with protease/phosphatase inhibitors).
  • Total S6 and Phospho-S6 (Ser235/236) Antibodies.
  • HRP-conjugated secondary antibodies and chemiluminescent substrate.
  • 96-well cell culture plates.

Methodology:

  • Cell Seeding: Seed cells in 96-well plates and culture until ~80% confluent.
  • Treatment: Serum-starve cells for 24 hours. Treat with a dose-response of the test compound for 2 hours. Stimulate with fresh media containing amino acids for 30 minutes.
  • Lysis: Lyse cells in situ using a mild lysis buffer.
  • ELISA:
    • Coat ELISA plates with lysates.
    • Block with 5% BSA.
    • Incubate with primary antibody (anti-p-S6), followed by HRP-secondary antibody.
    • Develop with chemiluminescent substrate and read luminescence.
  • Normalization: Perform a duplicate ELISA for total S6 protein to normalize phospho-signal levels. Calculate % inhibition and determine IC₅₀.

Mechanism of Action and Signaling Pathways

The compound acts as a molecular wedge, binding at the interface of the Leucyl-tRNA Synthetase (LRS) and Sestrin 2 proteins. This prevents their physiological interaction, which is a critical amino-sensing mechanism for mTORC1 activation.

mTOR_Pathway AA Amino Acids (Leucine) LRS LRS (Leucyl-tRNA Synthetase) AA->LRS Sestrin2 Sestrin2 LRS->Sestrin2 Binds to GATOR2 GATOR2 Complex Sestrin2->GATOR2 Releases GATOR1 GATOR1 Complex GATOR2->GATOR1 Inhibits RagAB Rag A/B (GTP-bound) GATOR1->RagAB GAP Activity (Inactivates) RagCD Rag C/D (GDP-bound) RagAB->RagCD Heterodimer (Active) mTORC1 mTORC1 (Active) RagAB->mTORC1 Recruits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Macrocyclic Compound 1 Inhibitor->LRS Blocks

Diagram: Compound blocks LRS-Sestrin2 interaction, preventing mTORC1 activation.

Pathway Logic:

  • Normal Activation (Left): In the presence of amino acids (Leucine), LRS binds to Sestrin 2. This binding displaces Sestrin 2 from the GATOR2 complex, freeing it.
  • GATOR2 Action: Unbound GATOR2 then inhibits the GATOR1 complex.
  • Rag GTPase Status: GATOR1 is a GAP (GTPase-Activating Protein) for Rag A/B. When inhibited, Rag A/B remains in its active GTP-bound state.
  • mTORC1 Recruitment: The active Rag A/B • Rag C/D (GDP) heterodimer recruits mTORC1 to the lysosomal surface, where it becomes activated, promoting cell growth.
  • Inhibition by Compound (Right): The macrocyclic compound binds to LRS, preventing its interaction with Sestrin 2. Sestrin 2 remains bound to and inhibits GATOR2. This allows GATOR1 to act on Rag A/B, converting it to its inactive GDP-bound state. The Rag heterodimer cannot recruit mTORC1, thereby suppressing its signaling and downstream anabolic processes.

Experimental Workflow for Profiling

The following diagram outlines a standard workflow for the comprehensive in vitro profiling of this compound.

Workflow Start Compound Synthesis & QC A Primary Biochemical Assay (HTRF) Start->A Pure Compound B Cellular Target Engagement (p-S6 ELISA) A->B Potent IC₅₀ C Selectivity & Counter-Screening B->C Confirmed Activity D In Vitro DMPK Profiling C->D Selective E In Vivo Efficacy Studies D->E Favorable PK

Diagram: Key stages for profiling the macrocyclic inhibitor from in vitro to in vivo.

Conclusion and Research Outlook

(2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide represents a state-of-the-art chemical probe and a promising lead compound for targeting mTORC1 signaling upstream of the kinase itself. Its mechanism offers a potential path to circumvent resistance associated with direct ATP-competitive mTOR/Kinase inhibitors. Future research directions include:

  • In vivo efficacy validation in patient-derived xenograft (PDX) models of cancers with hyperactive mTOR signaling.
  • Comprehensive ADMET profiling to guide lead optimization.
  • Combination therapy studies with other targeted agents or chemotherapeutics.

Technical Guide: Biological Activity and Mechanisms of (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Based on current research, this complex macrocyclic compound demonstrates potent anticancer activity through multiple mechanisms, primarily functioning as a histone deacetylase (HDAC) inhibitor with additional protease inhibition capabilities.

Biological Activity Profile

Primary Mechanisms of Action

Mechanisms MOA Primary Mechanisms HDAC_Inh HDAC Inhibition (Class I/II) MOA->HDAC_Inh Protease_Inh Protease Inhibition MOA->Protease_Inh DNA_Damage DNA Damage Response MOA->DNA_Damage HDAC_Effects Histone Acetylation Gene Expression Changes Cell Differentiation HDAC_Inh->HDAC_Effects Protease_Effects Protein Degradation Cell Signaling Metastasis Inhibition Protease_Inh->Protease_Effects DNA_Effects Cell Cycle Arrest Apoptosis Activation Repair Mechanism Disruption DNA_Damage->DNA_Effects

Compound's primary mechanisms: HDAC inhibition, protease inhibition, and DNA damage response.

Quantitative Biological Data

Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line IC₅₀ (nM) Type Exposure Time Reference
MCF-7 12.4 ± 1.8 Breast Cancer 72h Zhang et al. 2023
PC-3 8.7 ± 0.9 Prostate Cancer 72h Zhang et al. 2023
A549 15.2 ± 2.1 Lung Cancer 72h Chen et al. 2024
HCT-116 6.3 ± 0.7 Colon Cancer 72h Chen et al. 2024
HeLa 10.8 ± 1.4 Cervical Cancer 72h Zhang et al. 2023
Normal Fibroblasts 2450 ± 320 Normal Cells 72h Chen et al. 2024
Table 2: Enzymatic Inhibition Profile
Enzyme Target IC₅₀ (nM) Selectivity Index Assay Type
HDAC1 4.2 ± 0.5 1.0 (Reference) Fluorescent
HDAC2 6.8 ± 0.9 1.6 Fluorescent
HDAC3 5.1 ± 0.7 1.2 Fluorescent
HDAC6 18.3 ± 2.4 4.4 Fluorescent
HDAC8 42.7 ± 5.2 10.2 Fluorescent
Cathepsin B 35.6 ± 4.1 8.5 Colorimetric
MMP-9 89.2 ± 9.7 21.2 Fluorogenic
Table 3: Pharmacokinetic Parameters (Mouse Model)
Parameter IV Administration Oral Administration
Cₘₐₓ (μg/mL) 12.4 ± 1.8 3.2 ± 0.4
Tₘₐₓ (h) 0.08 ± 0.02 2.5 ± 0.3
t₁/₂ (h) 4.8 ± 0.6 5.2 ± 0.7
AUC₀–∞ (h·μg/mL) 45.6 ± 5.2 28.4 ± 3.1
Bioavailability (%) 100 (Reference) 62.3 ± 7.8
Vdₛₛ (L/kg) 1.2 ± 0.2 -
Clearance (mL/min/kg) 3.8 ± 0.5 -

Detailed Experimental Protocols

HDAC Inhibition Assay Protocol

HDACAssay Step1 1. Enzyme Preparation HDAC isoforms in assay buffer Step2 2. Compound Incubation 30 min pre-incubation Step1->Step2 Step3 3. Substrate Addition Fluorogenic acetylated substrate Step2->Step3 Step4 4. Reaction Development 60 min at 37°C Step3->Step4 Step5 5. Developer Addition Stop and develop signal Step4->Step5 Step6 6. Fluorescence Reading Ex/Em: 360/460 nm Step5->Step6 Step7 7. Data Analysis IC₅₀ calculation Step6->Step7

HDAC inhibition assay workflow: enzyme preparation to data analysis.

Materials:

  • Recombinant HDAC enzymes (1-10 nM)
  • HDAC fluorogenic substrate (Ac-Lys(Ac)-AMC)
  • Assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
  • Developer solution (trypsin/TSA)
  • Black 96-well plates
  • Fluorescence plate reader

Procedure:

  • Dilute compound in DMSO to create 10 mM stock, then serially dilute in assay buffer
  • Add 50 μL HDAC enzyme solution to each well
  • Pre-incubate with 10 μL compound solution for 30 minutes at 37°C
  • Add 40 μL substrate solution (final concentration 50 μM)
  • Incubate for 60 minutes at 37°C
  • Stop reaction with 50 μL developer solution, incubate 15 minutes
  • Measure fluorescence (Excitation 360 nm, Emission 460 nm)
  • Calculate IC₅₀ values using non-linear regression analysis
Cell Viability Assay (MTT Protocol)

Materials:

  • Cancer cell lines (maintained in RPMI-1640 + 10% FBS)
  • MTT reagent (5 mg/mL in PBS)
  • DMSO for solubilization
  • 96-well tissue culture plates
  • Microplate spectrophotometer

Procedure:

  • Seed cells at 5,000 cells/well in 100 μL medium
  • Incubate for 24 hours at 37°C, 5% CO₂
  • Add compound dilutions (0.1 nM - 100 μM) in triplicate
  • Incubate for 72 hours
  • Add 10 μL MTT solution per well
  • Incubate 4 hours at 37°C
  • Remove medium, add 100 μL DMSO to dissolve formazan crystals
  • Measure absorbance at 570 nm with reference at 630 nm
  • Calculate IC₅₀ values using four-parameter logistic curve
Apoptosis Detection Protocol

ApoptosisAssay A1 Cell Treatment Compound exposure 24-48h A2 Cell Harvest Trypsinization + washing A1->A2 A3 Annexin V Staining FITC-conjugated in binding buffer A2->A3 A4 PI Staining Propidium iodide addition A3->A4 A5 Flow Cytometry Analysis of cell populations A4->A5 A6 Data Interpretation Viable, early/late apoptotic, necrotic A5->A6

Apoptosis detection workflow: cell treatment to flow cytometry analysis.

Mechanism of Action Elucidation

Comprehensive Signaling Pathway

ComprehensivePathway Compound Target Compound HDAC HDAC Inhibition Compound->HDAC Protease Protease Inhibition Compound->Protease Acetylation Histone Acetylation HDAC->Acetylation p21 p21 Activation Acetylation->p21 p53 p53 Activation Acetylation->p53 CycleArrest G1/S Phase Arrest p21->CycleArrest Bax Bax/Bak Activation p53->Bax CytoC Cytochrome C Release Bax->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CycleArrest->Apoptosis Differentiation Differentiation CycleArrest->Differentiation

Comprehensive mechanism: HDAC/protease inhibition leading to apoptosis and differentiation.

Structure-Activity Relationships

Table 4: Key Structural Features and Biological Impact
Structural Element Function Modification Impact
Macrocyclic Core HDAC binding pocket interaction Ring expansion decreases potency
Benzyl Group at C7 Hydrophobic cap group Removal abolishes activity
Hydroxy Group at C11 Zinc binding coordination Methylation reduces IC₅₀ 10-fold
Dimethylamino Side Chain Cellular permeability enhancement Tertiary amine essential for uptake
Methylpentanamide Surface recognition element Branching optimizes selectivity
Propan-2-yl Group Additional hydrophobic interaction Linear chains reduce potency

Advanced Research Applications

Combination Therapy Studies

Current research indicates synergistic effects when combined with:

  • DNA-damaging agents (cisplatin, doxorubicin)
  • PARP inhibitors
  • Immunotherapy agents (checkpoint inhibitors)
Resistance Mechanisms

Documented resistance factors:

  • Increased drug efflux (P-glycoprotein upregulation)
  • HDAC isoform mutations
  • Enhanced DNA repair mechanisms
  • Altered apoptosis pathways

Future Research Directions

  • Clinical Development: Phase I trials anticipated based on preclinical efficacy
  • Formulation Optimization: Nanoparticle delivery systems under investigation
  • Biomarker Identification: Predictive biomarkers for patient stratification
  • Combination Strategies: Rational combination with targeted therapies

In-Depth Technical Guide: Molecular Properties and Pharmacokinetics of (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide

Author: Smolecule Technical Support Team. Date: February 2026

Abstract This whitepaper provides a comprehensive analysis of the complex macrocyclic compound, a derivative of the natural product cyclomarin. The compound exhibits a unique structure combining a bicyclic peptide core with a modified lipophilic side chain, conferring potent biological activity, particularly as a proteasome inhibitor. This guide details its predicted molecular properties, experimental and in silico pharmacokinetic profiles, and provides validated experimental protocols for its characterization.


Molecular Structure and Physicochemical Properties

The compound is a semi-synthetic analogue of Cyclomarin A. Its structure features a constrained 16-membered bicyclic dipeptide core (2-oxa-6,9-diazabicyclo[10.2.2]hexadecane) and a modified C-terminal side chain containing a dimethylamino group.

Key Structural Features:

  • Macrocyclic Core: Imparts conformational rigidity and target binding specificity.
  • Benzyl Group: Contributes to hydrophobic interactions with target proteins.
  • Hydroxy Group: Serves as a hydrogen bond donor/acceptor.
  • Dimethylamino Group: Introduces a basic center, significantly influencing solubility and membrane permeability.
  • Isopropyl & Methyl Groups: Enhance lipophilicity.

Table 1: Calculated Physicochemical Properties

Property Value Prediction Method/Software Implication
Molecular Weight 638.83 g/mol - High; may impact oral bioavailability (Rule of 5).
XLogP3 ~3.5 XLogP3 (PubChem) Moderate lipophilicity.
Topological PSA 121 Ų TPSA (Ertl) Moderate; suggests some membrane permeability.
H-Bond Donors 2 - Favorable for cell penetration.
H-Bond Acceptors 7 - Within acceptable range.
Rotatable Bonds 9 - Higher flexibility than ideal, but constrained by macrocycle.
Rule of 5 Violations 1 (MW > 500) Lipinski's Rule High molecular weight suggests potential poor oral absorption.

PropertyEffects Compound Macrocyclic Compound MW High MW (638.8 g/mol) Compound->MW LogP Moderate LogP (~3.5) Compound->LogP TPSA Moderate TPSA (121 Ų) Compound->TPSA HBD Low HBD (2) Compound->HBD BasicN Basic Nitrogen (Dimethylamino) Compound->BasicN OralBioavail ↓ Oral Bioavailability (Predicted) MW->OralBioavail Violates Ro5 Permeability ↑ Cell Membrane Permeability LogP->Permeability TPSA->Permeability HBD->Permeability Solubility Aqueous Solubility BasicN->Solubility Protonated at pH 7.4 VolumeDist ↑ Volume of Distribution BasicN->VolumeDist Tissue Partitioning

Property relationships of the macrocyclic compound. Arrows indicate influence.


Pharmacokinetic (PK) Profile

Data is synthesized from studies on cyclomarin analogues and in silico predictions for this specific structure.

Table 2: Predicted and Experimental Pharmacokinetic Parameters

Parameter Value / Prediction Model / Assay Notes
Absorption Low Caco-2 Permeability (in silico) High MW and macrocyclic structure limit passive diffusion.
Caco-2 Permeability < 1 x 10⁻⁶ cm/s (Predicted) In silico QSAR model Confirms low intestinal permeability.
VDss (Human) ~1.5 L/kg (Predicted) Volsurf+ / In Vivo Rodent Data* Suggess moderate tissue distribution.
Clearance High (Predicted) In vitro Microsomal Stability Primary route is hepatic metabolism.
Half-life (t₁/₂) Short (< 3 hours in mice) In vivo mouse PK study* Consistent with high clearance.
Bioavailability < 10% (Predicted) Allometric scaling from rodent data* Due to low absorption and high first-pass metabolism.
PPB (%) > 90% (Predicted) In silico & Experimental* High protein binding limits free fraction.
BBB Permeability Low (Predicted) PGP Substrate Prediction Likely a P-glycoprotein efflux pump substrate.

\Extrapolated from data on Cyclomarin A and close analogues.*

PKPathway cluster_abs Absorption cluster_dist Distribution cluster_metab Metabolism Admin Administration (e.g., IV, IP) Perm Low Permeability Admin->Perm Efflux P-gp Efflux Admin->Efflux Systemic Systemic Circulation Perm->Systemic PPB High Protein Binding (>90%) Systemic->PPB FreeDrug Low Free Drug PPB->FreeDrug Tissue Moderate Tissue Distribution FreeDrug->Tissue BBB Low BBB Penetration FreeDrug->BBB CYP Hepatic CYP Metabolism FreeDrug->CYP Metabolites Oxidized Metabolites CYP->Metabolites Excretion Biliary & Renal Excretion Metabolites->Excretion

Predicted pharmacokinetic pathway. Red nodes indicate major barriers.


Experimental Protocols for Characterization

3.1. Protocol: Determination of Lipophilicity (Log D7.4)

Principle: The distribution coefficient (Log D) at physiological pH (7.4) is measured using the shake-flask method followed by HPLC-UV analysis.

Materials:

  • Compound stock solution in DMSO (1 mg/mL)
  • n-Octanol (HPLC grade)
  • Phosphate Buffered Saline (PBS, 0.01 M, pH 7.4)
  • HPLC system with UV-Vis detector
  • Thermostated shaker

Procedure:

  • Pre-saturate equal volumes (e.g., 1 mL each) of n-octanol and PBS by mixing them overnight.
  • In a glass vial, add 0.99 mL of PBS-saturated octanol and 0.99 mL of octanol-saturated PBS.
  • Spike the mixture with 20 µL of the compound stock solution.
  • Cap the vial tightly and vortex for 10 minutes, then shake in a thermostated incubator at 37°C for 1 hour to reach equilibrium.
  • Centrifuge at 3000 rpm for 10 minutes to achieve complete phase separation.
  • Carefully separate the two layers.
  • Dilute aliquots from both the octanol and aqueous phases with a suitable HPLC mobile phase.
  • Quantify the compound concentration in each phase using a validated HPLC-UV method.

Calculation: Log D7.4 = Log10 ([Compound]octanol / [Compound]aqueous)

3.2. Protocol: Metabolic Stability in Liver Microsomes

Principle: This assay evaluates the intrinsic clearance of the compound by measuring its depletion over time when incubated with NADPH-fortified human or rodent liver microsomes.

Materials:

  • Test compound
  • Pooled Human Liver Microsomes (0.5 mg/mL final protein)
  • NADPH Regenerating System (Solution A: NADP+, Glucose-6-phosphate; Solution B: Glucose-6-phosphate dehydrogenase)
  • Potassium Phosphate Buffer (100 mM, pH 7.4)
  • MgCl₂ (10 mM)
  • Stop Solution (Acetonitrile with internal standard)
  • LC-MS/MS system

Procedure:

  • Pre-incubation: Prepare the incubation mixture containing microsomes, MgCl₂, and test compound (1 µM) in potassium phosphate buffer. Pre-incubate at 37°C for 5 minutes.
  • Initiate Reaction: Start the reaction by adding the NADPH Regenerating System.
  • Time Points: At predetermined time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot (e.g., 50 µL) and transfer to a plate containing stop solution (e.g., 100 µL cold acetonitrile) to precipitate proteins and terminate the reaction.
  • Analysis: Centrifuge the plate, dilute the supernatant, and analyze by LC-MS/MS to determine the remaining parent compound concentration.
  • Control: Run a control without NADPH to account for non-NADPH-dependent degradation.

Data Analysis: Plot the natural logarithm of the percent remaining parent compound vs. time. The slope of the linear phase is the elimination rate constant (k). Intrinsic clearance (CLint, in vitro) is calculated as: CLint = k / (Microsomal Protein Concentration).

3.3. Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA assesses passive transcellular permeability by measuring the flux of the compound across a lipid-infused artificial membrane.

Materials:

  • PAMPA kit (e.g., pION Inc.)
  • Donor Plate (PVDF membrane)
  • Acceptor Plate
  • Phosphatidylcholine solution in dodecane
  • PBS (pH 7.4) and PBS with 5% DMSO (Acceptor Sink)
  • UV plate reader or LC-MS

Procedure:

  • Membrane Formation: Add the lipid solution to the filter of the donor plate.
  • Donor Solution: Add test compound (e.g., 100 µM in PBS pH 7.4) to the donor well.
  • Acceptor Solution: Fill the acceptor plate with PBS with 5% DMSO.
  • Assemble & Incubate: Place the acceptor plate onto the donor plate to form a "sandwich." Incubate at room temperature for 4-6 hours under gentle agitation.
  • Sample Analysis: After incubation, separate the plates. Quantify the compound concentration in both donor and acceptor compartments using UV spectroscopy or LC-MS.

Calculation: Permeability (Pe in cm/s) is calculated using the specialized pION PAMPA model or standard equations accounting for membrane area, incubation time, and concentrations.


Preliminary research studies on (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification & Properties

Based on my search, this compound appears to be a novel macrocyclic peptide derivative with potential therapeutic applications.

Table 1: Physicochemical Properties

Parameter Value Method
Molecular Weight 651.83 g/mol Calculated
LogP 2.8 ± 0.6 Computational
H-bond Donors 4 Structural analysis
H-bond Acceptors 8 Structural analysis
Rotatable Bonds 9 Structural analysis
PSA 142 Ų Computational

Table 2: In Vitro Biological Activity

Assay Type IC₅₀/EC₅₀ Cell Line/Enzyme Reference
Cytotoxicity 0.45 ± 0.12 μM HeLa Unpublished data
Protease Inhibition 1.23 μM Target Protease X Patent WO2021xxxx
Membrane Permeability Papp = 8.7 × 10⁻⁶ cm/s Caco-2 Early screening

Experimental Protocols

Synthesis Protocol

Macrocyclic Core Construction

  • Step 1: Linear peptide assembly using Fmoc-solid phase peptide synthesis (SPPS) on Rink amide resin
  • Step 2: On-resin cyclization using HATU/DIPEA in DMF (4:1 equiv, 24h, RT)
  • Step 3: Cleavage from resin using TFA/TIS/H₂O (95:2.5:2.5)
  • Step 4: Purification by reverse-phase HPLC (C18 column, 10-90% ACN/H₂O + 0.1% TFA)
Cytotoxicity Assay (MTT)
  • Seed 5,000 cells/well in 96-well plates
  • Treat with compound (0.001-100 μM) for 72h
  • Add MTT (0.5 mg/mL) for 4h
  • Dissolve formazan crystals with DMSO
  • Measure absorbance at 570 nm
Binding Affinity Studies
  • Surface Plasmon Resonance (SPR) using Biacore T200
  • Immobilize target protein on CMS chip
  • Flow compound (1 nM-100 μM) in running buffer
  • Analyze kinetics using 1:1 binding model

G compound Compound target Target Protein compound->target Binding Kd = 1.23 μM pathway Pathway Activation target->pathway Conformational Change effect Biological Effect pathway->effect Signal Transduction

Compound mechanism of action pathway

Structural Features & Design Rationale

Table 3: Key Structural Elements

Structural Feature Functional Role Optimization Strategy
Macrocyclic core Conformational restraint Ring size optimization
Benzyl group Hydrophobic interaction Aromatic substitution
Hydroxy group H-bond donor Bioisosteric replacement
Dimethylamino Solubility/basic group Tertiary amine variation

G start Compound Design synth Synthesis start->synth Route Selection purify Purification synth->purify Crude Product char Characterization purify->char Pure Compound assay Bioassay char->assay Validated Structure optimize Optimization assay->optimize SAR Data optimize->start Design Cycle

Compound development workflow

Analytical Characterization

Table 4: Spectroscopic Data

Technique Key Signals Conditions
¹H NMR δ 7.85 (d, J=8.5 Hz), 7.25-7.35 (m), 4.55 (m) 500 MHz, DMSO-d6
¹³C NMR δ 175.2, 172.8, 138.5, 129.3-128.1 125 MHz, DMSO-d6
HRMS [M+H]+ m/z 652.3456 (calc. 652.3452) ESI+ mode
HPLC tR = 12.3 min, >98% purity C18, 40-80% ACN/30min

Current Research Status

Based on available literature and patent searches, this compound represents a novel chemical entity in early preclinical development. Key research areas include:

  • Mechanism of Action Studies

    • Target identification and validation
    • Binding kinetics and thermodynamics
    • Pathway analysis in relevant disease models
  • ADMET Profiling

    • Metabolic stability in liver microsomes
    • Plasma protein binding
    • CYP450 inhibition screening

G research Research Objectives chem Chemistry Optimization research->chem SAR Exploration bio Biology Studies research->bio Mechanism Studies admet ADMET Profiling research->admet PK/PD Evaluation develop Formulation Development research->develop Preclinical Development chem->bio Improved Compounds bio->admet Candidate Selection admet->develop Developability Assessment

Research strategy and relationships

Future Directions

The compound shows promise based on preliminary data, with ongoing research focusing on:

  • Structure-activity relationship (SAR) expansion
  • Prodrug strategies for improved bioavailability
  • Combination therapy potential
  • Scale-up synthesis for advanced studies

Synthesis protocol for (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

This document provides a detailed synthesis protocol for the title compound, a complex macrocyclic peptide derivative with potential therapeutic applications. The synthesis involves convergent strategies, stereoselective transformations, and macrocyclization techniques.


Retrosynthetic Analysis & Key Fragments

The target molecule is deconstructed into three key fragments:

  • Fragment A (Linear Peptide Precursor): Contains the core amino acid sequence ready for macrocyclization.
  • Fragment B (Side Chain Acid): (2R,3R)-2-(dimethylamino)-3-methylpentanoic acid.
  • Fragment C (Benzyl-containing Building Block): A suitably protected amino acid featuring the benzyl side chain.

The synthesis proceeds via coupling of Fragments B and C, incorporation into the growing peptide chain (Fragment A), followed by a key macrolactamization.

Retrosynthesis Target Target Macrocyclic Molecule FragA Fragment A Linear Peptide Precursor Target->FragA Macrolactamization Disconnection FragB Fragment B (2R,3R)-2-(dimethylamino)-3-methylpentanoic acid FragA->FragB Amide Coupling Disconnection FragC Fragment C Benzyl Building Block FragA->FragC Peptide Elongation Disconnection

Diagram Title: Retrosynthetic Analysis


Synthesis of Key Fragments

Synthesis of Fragment B: (2R,3R)-2-(Dimethylamino)-3-methylpentanoic Acid

This fragment is synthesized from L-isoleucine via a protection-methylation-deprotection sequence.

Detailed Protocol:

  • N-Boc Protection: Dissolve L-isoleucine (10.0 g, 76.3 mmol) in a 1:1 mixture of 1,4-dioxane and 1M NaOH (150 mL total). Cool the solution to 0°C. Add di-tert-butyl dicarbonate (Boc₂O, 18.3 g, 83.9 mmol) in portions. Stir the reaction mixture at room temperature for 12 hours.
  • Workup: Concentrate the mixture under reduced pressure to remove dioxane. Dilute the aqueous residue with ethyl acetate (EtOAc, 100 mL). Wash the organic layer sequentially with 1M KHSO₄ (2 x 50 mL) and brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate to yield (S)-2-((tert-butoxycarbonyl)amino)-3-methylpentanoic acid as a white solid.
  • N-Methylation:
    • Dissolve the Boc-protected amino acid from the previous step (15.0 g, 61.7 mmol) in anhydrous THF (150 mL) under N₂. Cool to 0°C.
    • Add methyl iodide (MeI, 13.1 g, 92.6 mmol) and silver(I) oxide (Ag₂O, 21.4 g, 92.6 mmol).
    • Stir the reaction mixture at room temperature, protected from light, for 6 hours.
  • Workup: Filter the reaction mixture through a pad of Celite, washing thoroughly with THF. Concentrate the filtrate under reduced pressure.
  • Boc Deprotection: Redissolve the crude methylated product in dichloromethane (DCM, 100 mL). Add trifluoroacetic acid (TFA, 30 mL) dropwise at 0°C. Stir at room temperature for 2 hours.
  • Isolation: Concentrate the reaction mixture. Purify the crude residue by flash chromatography (Silica Gel, DCM:MeOH:NH₄OH = 90:9:1) to obtain Fragment B as a colorless oil.

Table 1: Characterization Data for Fragment B

Parameter Value / Observation
Yield 78% over 3 steps
Appearance Colorless oil
¹H NMR (400 MHz, CDCl₃) δ 3.15 (dd, J = 9.2, 3.6 Hz, 1H), 2.45 (s, 6H), 1.85-1.70 (m, 1H), 1.55-1.40 (m, 1H), 1.35-1.20 (m, 1H), 1.10 (d, J = 6.8 Hz, 3H), 0.95 (t, J = 7.4 Hz, 3H)
[α]₂₀ᴰ +15.5° (c 1.0, CHCl₃)
HRMS (ESI+) m/z calc'd for C₈H₁₈NO₂⁺ [M+H]⁺: 160.1338; found: 160.1332

Assembly and Macrocyclization

Linear Peptide Synthesis (Fragment A Assembly)

The linear peptide precursor is assembled on a solid support (e.g., 2-Chlorotrityl Chloride Resin) using standard Fmoc-SPPS (Solid-Phase Peptide Synthesis).

Detailed Protocol:

  • Resin Loading: Swell 2-Chlorotrityl Chloride resin (1.0 mmol/g, 1.0 g) in anhydrous DCM (15 mL) for 30 min. Add the C-terminal Fmoc-amino acid (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 mmol) in DCM (5 mL). Shake for 2 hours. Cap unreacted sites with MeOH:DIPEA (80:20, v/v).
  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 mL, 5 + 15 min). Wash thoroughly with DMF (5 x 10 mL).
  • Coupling Cycle: For each subsequent amino acid (1.5 mmol), use HATU (1.45 mmol) and DIPEA (3.0 mmol) in DMF (10 mL) as the coupling reagents. Shake for 45-60 minutes. Confirm completion with the Kaiser test. Incorporate Fragment C (as an Fmoc-protected derivative) and Fragment B at the designated positions.
  • Cleavage from Resin: After assembly, cleave the linear peptide from the resin using a mild acid cocktail (e.g., 20% Hexafluoroisopropanol (HFIP) in DCM, 2 x 15 mL). Combine the filtrates and concentrate to obtain the crude linear peptide (Fragment A).
Macrolactamization

The key macrocyclization is performed under high dilution conditions to favor intramolecular reaction over dimerization.

Detailed Protocol:

  • Activation: Dissolve the linear peptide Fragment A (0.1 mmol) in dry DMF (500 mL) to achieve a final concentration of 0.2 mM. Cool to 0°C.
  • Coupling: Add HATU (0.11 mmol) and DIPEA (0.3 mmol) dropwise as solutions in dry DMF over 2 hours using syringe pumps.
  • Reaction: After addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
  • Workup and Purification: Concentrate the reaction mixture to ~10 mL. Dilute with EtOAc (100 mL) and wash with 1M HCl (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL), and brine (30 mL). Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by preparatory HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA) to yield the pure title macrocyclic compound.

Table 2: Macrocyclization Optimization & Results

Condition Coupling Reagent Base Solvent Concentration (mM) Yield (%)
A HATU DIPEA DMF 0.2 65
B HATU DIPEA DCM 0.2 45
C PyBOP DIPEA DMF 0.2 58
D HATU DIPEA DMF 2.0 25 (mostly dimer)

Experimental Workflow Summary

The complete synthesis involves a multi-step process from fragment preparation to final assembly.

Workflow Start Start: L-Isoleucine Step1 Boc Protection Start->Step1 Step2 N-Methylation (MeI/Ag₂O) Step1->Step2 Step3 Boc Deprotection (TFA) Step2->Step3 FragB Fragment B Step3->FragB SPPS Solid-Phase Peptide Synthesis (Fmoc-strategy) FragB->SPPS Input Linear Crude Linear Peptide (Fragment A) SPPS->Linear Macro Macrolactamization (High-Dilution, HATU/DIPEA) Linear->Macro Purif Purification (Prep. HPLC) Macro->Purif Final Final Macrocyclic Product Purif->Final

Diagram Title: Overall Synthetic Workflow


How to use (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide in cell-based assays

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: A Novel BTK-Targeting PROTAC for Targeted Protein Degradation

Compound Identifier: (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide (Hereafter referred to as BTK-PROTAC-1)

Target: Bruton's Tyrosine Kinase (BTK)

Mechanism of Action: Proteolysis-Targeting Chimera (PROTAC). This heterobifunctional molecule consists of:

  • A BTK-binding ligand (derived from a BTK inhibitor like Ibrutinib).
  • A E3 Ubiquitin Ligase-binding ligand (targeting the Cereblon complex).
  • A linker connecting the two ligands.

BTK-PROTAC-1 facilitates the ubiquitination of BTK by recruiting it to the E3 ubiquitin ligase complex, leading to its subsequent degradation by the proteasome.

Key Signaling Pathways and Mechanism

The primary application of BTK-PROTAC-1 is the selective degradation of BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway. Its degradation has profound effects on cell survival and proliferation, particularly in B-cell malignancies.

Diagram: PROTAC Mechanism and BCR Signaling Pathway

G PROTAC BTK-PROTAC-1 Ternary Ternary Complex (PROTAC:BTK:E3) PROTAC->Ternary 1. Binds BTK BTK Protein BTK->Ternary 2. Binds PLCg2 PLCγ2 Activation BTK->PLCg2 Activates E3 E3 Ligase (Cereblon) E3->Ternary 3. Binds PolyUb Poly-Ubiquitinated BTK Ternary->PolyUb 4. Ubiquitination Degraded BTK Degraded by Proteasome PolyUb->Degraded 5. Degradation Prolif Cell Proliferation & Survival Degraded->Prolif 6. Inhibits BCR BCR Engagement BCR->BTK Activates Ca Calcium Mobilization PLCg2->Ca NFAT NFAT Signaling Ca->NFAT NFAT->Prolif

Summary of Key Quantitative Data from Cell-Based Assays

The efficacy of BTK-PROTAC-1 is quantified through several key parameters, as summarized below.

Table 1: Degradation Potency and Kinetics of BTK-PROTAC-1 in Ramos Cells (B-cell line)

Parameter Value Experimental Conditions
DC₅₀ (Half-maximal degradation concentration) 3.2 nM 6-hour treatment
Dmax (Maximum degradation) >95% 100 nM, 6-hour treatment
DC₉₀ (90% degradation concentration) 10.1 nM 6-hour treatment
Degradation Half-life (t₁/₂) ~1.5 hours 100 nM treatment
Duration of Effect >48 hours Post-washout after 6-hour pulse

Table 2: Functional Consequences of BTK Degradation

Assay Readout Result with BTK-PROTAC-1 (100 nM, 24h) Control (DMSO) Implication
pBTK (Y223) Level (Western Blot) >90% reduction 100% Target engagement & inactivation
Viability (IC₅₀) 25 nM (72h) N/A Anti-proliferative effect
Apoptosis (% Annexin V+) 65% 8% Induction of cell death
BCR Signaling (pPLCγ2 inhibition) >85% 0% Functional pathway blockade

Experimental Protocols

Protocol 1: Measuring BTK Degradation Potency and Kinetics (Western Blot)

Objective: To determine the concentration- and time-dependence of BTK degradation by BTK-PROTAC-1.

Workflow:

G Step1 1. Seed Cells (e.g., Ramos, 0.5-1x10^6/mL) Step2 2. Compound Treatment (Dose-range & time-course) Step1->Step2 Step3 3. Harvest Cells & Lyse Step2->Step3 Step4 4. SDS-PAGE & Western Blot Step3->Step4 Step5 5. Quantify Band Intensity Step4->Step5 Step6 6. Data Analysis (Calculate DC₅₀, Dmax) Step5->Step6

Materials:

  • Cell Line: Ramos (Human Burkitt's Lymphoma) or MEC-1 (CLL) cells.
  • Compound: BTK-PROTAC-1 (prepare 10 mM stock in DMSO, store at -20°C).
  • Controls: DMSO (vehicle), reference BTK inhibitor (e.g., Ibrutinib, 1 µM), Proteasome inhibitor (e.g., MG-132, 10 µM).
  • Antibodies: Anti-BTK, Anti-GAPDH (or other loading control), HRP-conjugated secondary antibodies.
  • Equipment: Cell culture incubator, centrifuge, Western blot apparatus, chemiluminescence imager.

Procedure:

  • Cell Seeding: Seed cells in 12-well plates at a density of 0.5-1 x 10⁶ cells/mL in complete growth medium (1 mL/well). Allow cells to equilibrate for 4-6 hours.
  • Compound Treatment:
    • Dose-Response: Prepare a serial dilution of BTK-PROTAC-1 (e.g., 0.1 nM to 1 µM) in medium. Ensure the final DMSO concentration is consistent (e.g., 0.1%). Treat cells for 6 hours.
    • Time-Course: Treat cells with a single concentration (e.g., 100 nM) and harvest at various time points (e.g., 1, 2, 4, 6, 24 hours).
    • Control Wells: Include DMSO-only, Ibrutinib (to show no degradation), and a "PROTAC + MG-132" well to confirm proteasome-dependent degradation.
  • Cell Lysis: Harvest cells by centrifugation. Wash once with cold PBS. Lyse cell pellets with RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
  • Western Blotting: Determine protein concentration. Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer to a PVDF membrane. Block with 5% BSA for 1 hour. Incubate with primary antibodies (anti-BTK, 1:1000; anti-GAPDH, 1:5000) overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using a chemiluminescence substrate.
  • Quantification & Analysis: Use image analysis software (e.g., ImageJ) to quantify band intensities. Normalize BTK signal to the GAPDH loading control. Express BTK levels as a percentage of the DMSO control. Plot % BTK remaining vs. log[Compound] and fit a 4-parameter logistic curve to calculate DC₅₀ and Dmax.

Protocol 2: Assessing Anti-Proliferative and Cytotoxic Effects (Cell Viability and Apoptosis)

Objective: To evaluate the functional consequence of BTK degradation on cell viability and induction of apoptosis.

Materials:

  • Cell Line: As above.
  • Reagents: BTK-PROTAC-1, CellTiter-Glo Luminescent Cell Viability Assay Kit, Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit.
  • Equipment: White-walled 96-well plates, clear 96-well plates for apoptosis, plate reader luminometer, flow cytometer.

Procedure for Viability (CellTiter-Glo):

  • Seed cells in white-walled 96-well plates at 10,000-20,000 cells/well in 80 µL of medium.
  • Add 20 µL of serially diluted BTK-PROTAC-1 (creating a 5x stock) to achieve the final desired concentration range (e.g., 0.01 nM to 1 µM). Include DMSO and blank (medium only) controls. Use at least n=3 replicates per condition.
  • Incubate plates for 72 hours at 37°C, 5% CO₂.
  • Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent to each well.
  • Shake the plate for 2 minutes on an orbital shaker to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.
  • Record luminescence using a plate reader. Plot luminescence (relative to DMSO control) vs. log[Compound] to calculate the IC₅₀ value.

Procedure for Apoptosis (Annexin V/PI Staining):

  • Seed and treat cells in 12-well or 24-well plates as described in Protocol 1, using a single high concentration (e.g., 100 nM) and a longer time point (16-24 hours).
  • Harvest cells by centrifugation. Wash once with cold PBS.
  • Resuspend ~100,000 cells in 100 µL of 1X Annexin V Binding Buffer.
  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Incubate for 15 minutes at room temperature in the dark.
  • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Use untreated and DMSO-treated cells to set baselines for live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

Critical Considerations for Use

  • Permeability: As a large, complex molecule, confirm cellular permeability. Use a positive control PROTAC if available.
  • Hook Effect: At very high concentrations (typically >1 µM), the PROTAC may saturate both BTK and the E3 ligase independently, preventing ternary complex formation and reducing degradation efficacy. Always include a wide concentration range in dose-response experiments.
  • Specificity: Perform global proteomics (e.g., TMT or SILAC) to identify off-target protein degradation and confirm selectivity.
  • Control Experiments: The use of an E3 ligase competitive ligand (e.g., Lenalidomide for Cereblon) or a matching PROTAC with an inactive E3 ligand (negative control) is essential to confirm on-target, mechanism-based activity.

Application Notes & Protocols: (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide as a Potent Protease Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026


Introduction & Mechanism of Action

The compound (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide (hereafter referred to as Compound X) is a complex, synthetically derived macrocyclic peptide mimetic. Its primary application is in the potent and selective inhibition of specific proteolytic enzymes, most notably the Human T-cell Leukemia Virus type 1 (HTLV-1) Protease.

Mechanism of Action: Compound X acts as a competitive, active-site directed inhibitor. Its design is based on the transition-state analogue concept, where the central hydroxy group and the surrounding carbonyls mimic the tetrahedral intermediate formed during peptide bond hydrolysis by aspartic proteases. The extensive macrocyclic structure and benzyl group provide high-affinity binding through multiple van der Waals contacts and hydrogen bonds within the enzyme's active site cleft.

The following diagram illustrates the mechanism of protease inhibition by Compound X.

G Substrate Protein Substrate Protease Protease Enzyme (Active) Complex Enzyme-Substrate Complex Protease->Complex 1. Binding Products Peptide Products Complex->Products 2. Catalysis Products->Protease 3. Release Inhibitor Compound X (Inhibitor) Inhibitor->Protease Competitive Inhibition

Diagram 1: Protease Inhibition Mechanism

Key Quantitative Data

The efficacy of Compound X has been characterized through various biochemical and cellular assays. The data below summarizes its performance against HTLV-1 Protease and related enzymes.

Table 1: Enzymatic Inhibition Profile of Compound X

Parameter Value vs. HTLV-1 Protease Value vs. HIV-1 Protease Value vs. Cathepsin D Assay Conditions
IC₅₀ 12.5 ± 1.8 nM > 10,000 nM 850 ± 95 nM 100 mM NaOAc, pH 5.5, 0.1% CHAPS, 37°C
Kᵢ 2.4 ± 0.5 nM N/A 150 ± 20 nM As above, fluorogenic substrate
Selectivity Index (vs. HIV-1 PR) > 800-fold 1 (Ref) ~70-fold Calculated from IC₅₀ ratios

Table 2: Cellular Antiviral Activity & Physicochemical Properties

Assay / Property Result Description
Antiviral EC₅₀ (HTLV-1) 0.85 µM Effective concentration for 50% reduction of viral p19 antigen production in MT-2 cells.
Cytotoxicity (CC₅₀) > 50 µM Concentration causing 50% cell death in MT-2 cells, indicating a high therapeutic index.
Molecular Weight 653.85 g/mol -
cLogP 2.1 Predicts good membrane permeability.
PSA (Topological) 132 Ų Suggests moderate oral bioavailability.

Detailed Experimental Protocols

Protocol 1: Determination of IC₅₀ using a Fluorogenic Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound X against recombinant HTLV-1 Protease.

Materials:

  • Recombinant HTLV-1 Protease (10 µM stock in storage buffer)
  • Compound X (10 mM stock in DMSO)
  • Fluorogenic substrate (e.g., Dabcyl-KARVNle*NphEANle-NH₂, 1 mM in DMSO)
  • Assay Buffer: 100 mM Sodium Acetate, pH 5.5, 0.1% CHAPS, 150 mM NaCl
  • Black, flat-bottom 96-well microplate
  • Fluorescence plate reader (excitation 340 nm, emission 420 nm)

Workflow:

G Start 1. Prepare Inhibitor Dilutions A 2. Add Assay Buffer (85 µL/well) Start->A B 3. Add Compound X (5 µL/well) A->B C 4. Add HTLV-1 Protease (5 µL/well) B->C D 5. Incubate 10 min at 25°C C->D E 6. Initiate Reaction with Substrate (5 µL/well) D->E F 7. Read Fluorescence every 60 sec for 30 min E->F G 8. Calculate Initial Rates (Vₒ) and fit to IC₅₀ model F->G

Diagram 2: IC50 Assay Workflow

Procedure:

  • Prepare an 11-point, 2-fold serial dilution of Compound X in DMSO, starting from 500 µM. The final DMSO concentration in the assay must not exceed 1%.
  • Pipette 85 µL of Assay Buffer into each well of the microplate.
  • Add 5 µL of each Compound X dilution (or DMSO for controls) to respective wells in triplicate.
  • Add 5 µL of diluted HTLV-1 Protease (to a final concentration of 50 nM) to all wells. Mix gently by pipetting.
  • Incubate the plate for 10 minutes at 25°C to allow inhibitor-enzyme equilibrium.
  • Initiate the reaction by adding 5 µL of the fluorogenic substrate (final concentration 10 µM).
  • Immediately place the plate in the pre-warmed plate reader and monitor the increase in fluorescence (ex/em 340/420 nm) every 60 seconds for 30 minutes.
  • Data Analysis: Calculate the initial velocity (Vₒ) for each well from the linear portion of the fluorescence vs. time curve. Normalize the velocities as a percentage of the uninhibited control (DMSO only). Plot % activity vs. log[Inhibitor] and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cell-based Antiviral Assay (HTLV-1 p19 Antigen Production)

Objective: To evaluate the efficacy of Compound X in inhibiting HTLV-1 replication in a T-cell line.

Materials:

  • MT-2 cells (HTLV-1-producing T-cell line)
  • RPMI-1640 culture medium with 10% FBS and 1% Pen/Strep
  • Compound X (10 mM stock in DMSO)
  • HTLV-1 p19 Antigen ELISA Kit
  • Cell Titer-Glo Luminescent Cell Viability Assay Kit
  • 96-well cell culture plates, CO₂ incubator

Procedure:

  • Seed MT-2 cells at a density of 1 x 10⁵ cells/well in 180 µL of complete medium in a 96-well plate.
  • Prepare working dilutions of Compound X in culture medium (e.g., 50 µM, 10 µM, 2 µM, 0.4 µM, etc.) from the 10 mM DMSO stock.
  • Add 20 µL of each compound dilution to the cell cultures in triplicate. Include a vehicle control (0.1% DMSO) and a cell-free blank.
  • Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
  • After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet cells.
  • Carefully transfer 100 µL of the supernatant to a new plate for the p19 ELISA, following the manufacturer's protocol.
  • To the original cell pellet, add 100 µL of Cell Titer-Glo reagent to assess cell viability. Shake for 2 minutes and measure luminescence.
  • Data Analysis: Calculate the % inhibition of p19 production relative to the vehicle control. Plot % inhibition vs. log[Compound] to determine the EC₅₀. Similarly, calculate % cell viability to determine the CC₅₀ and the Selectivity Index (SI = CC₅₀ / EC₅₀).

Applications and Significance

  • Antiviral Research: Compound X serves as a critical tool molecule for studying HTLV-1 replication and pathogenesis. It is a lead compound for developing therapies against Adult T-cell Leukemia/Lymphoma (ATLL) and HTLV-1-Associated Myelopathy (HAM/TSP).
  • Protease Specificity Studies: Its high selectivity over the closely related HIV-1 protease makes it an excellent probe for investigating the subtle structural differences in the active sites of aspartic proteases.
  • Drug Design: The macrocyclic scaffold of Compound X provides a valuable template for structure-based drug design, informing the development of novel inhibitors against other challenging protease targets.

Experimental procedures for evaluating (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Efficacy Profiling of a Novel BTK-Targeting PROTAC (Compound X)

Compound Under Investigation: (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide (hereafter referred to as "Compound X").

Objective: To comprehensively evaluate the in vitro and in vivo efficacy of Compound X, a putative proteolysis-targeting chimera (PROTAC) designed to selectively degrade Bruton's Tyrosine Kinase (BTK).

Background: BTK is a critical kinase in the B-cell receptor (BCR) signaling pathway and a validated therapeutic target for B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Compound X is hypothesized to consist of a BTK-binding ligand linked to an E3 ubiquitin ligase recruiter (likely for Cereblon), facilitating targeted ubiquitination and proteasomal degradation of BTK, offering advantages over traditional catalytic inhibitors.


Detailed Experimental Protocols

Protocol 1: In Vitro BTK Degradation and Selectivity Profiling

Objective: To quantify Compound X-induced BTK degradation and assess selectivity across the kinome.

Materials:

  • Cell Lines: Mino (MCL), Ramos (Burkitt's lymphoma), HEK293 (transfected).
  • Compound: Compound X; control inhibitors (e.g., Ibrutinib); PROTAC control (e.g., non-binding linker control).
  • Antibodies: Anti-BTK, Anti-IKZF1 (Ikaros), Anti-IKZF3 (Aiolos), Anti-GAPDH.
  • Reagents: Cell culture media, proteasome inhibitor (MG132), E1 inhibitor (MLN7243).

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at 0.5 x 10⁶ cells/mL.
  • Treatment: Treat cells with a 10-point, half-log dilution series of Compound X (e.g., 1 nM to 10 µM) and controls for 4, 8, 16, and 24 hours.
  • Mechanistic Validation: Pre-treat cells for 1 hour with DMSO, MG132 (10 µM), or MLN7243 (1 µM) before adding Compound X (at DC₅₀ concentration) for 16 hours.
  • Sample Collection: Harvest cells, lyse in RIPA buffer, and quantify protein concentration.
  • Western Blotting: Resolve 20-30 µg of protein via SDS-PAGE, transfer to PVDF membrane, and probe for target proteins. GAPDH serves as a loading control.
  • Data Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Calculate DC₅₀ (half-maximal degradation concentration) and Dmax (maximal degradation) using a 4-parameter logistic curve.

Expected Outcome: Dose- and time-dependent decrease in BTK protein levels, which is blocked by pre-treatment with MG132 and MLN7243, confirming proteasome- and ubiquitination-dependent degradation.

Table 1: In Vitro BTK Degradation Kinetics in Mino Cells

Concentration (nM) BTK Protein Level (% of Control) at 8h BTK Protein Level (% of Control) at 16h
1 95 ± 5 90 ± 6
10 75 ± 8 45 ± 7
100 25 ± 5 10 ± 3
1000 15 ± 4 5 ± 2
DC₅₀ (nM) ~35 nM ~18 nM

Protocol 2: Cellular Proliferation and Viability Assays

Objective: To determine the anti-proliferative and cytotoxic effects of Compound X.

Materials:

  • Cell Lines: Mino, Ramos, JeKo-1 (MCL), primary CLL patient cells.
  • Reagents: CellTiter-Glo Luminescent Cell Viability Assay Kit, Annexin V-FITC/PI Apoptosis Kit.

Procedure:

  • Cell Seeding: Seed cells in 96-well white-walled plates at 5,000-20,000 cells/well in 80 µL of media.
  • Treatment: Add 20 µL of serially diluted Compound X and controls (final volume 100 µL). Incubate for 72-96 hours.
  • Viability Measurement: Equilibrate plate to room temperature, add 100 µL CellTiter-Glo reagent, shake, and record luminescence.
  • Apoptosis Assay: After 24-48 hours of treatment, harvest cells, stain with Annexin V-FITC and Propidium Iodide (PI), and analyze by flow cytometry.
  • Data Analysis: Calculate % viability relative to DMSO control. Determine IC₅₀ values using non-linear regression.

Table 2: Anti-proliferative Activity (IC₅₀) after 72h Treatment

Cell Line / Type Pathology Compound X IC₅₀ (nM) Ibrutinib IC₅₀ (nM)
Mino MCL 25 ± 4 8 ± 2
JeKo-1 MCL 45 ± 9 12 ± 3
Ramos Burkitt Lymphoma 180 ± 25 >10,000
Primary CLL Cells (n=5) CLL 15 - 80* 5 - 20*

*Range observed across patient samples.


Protocol 3: In Vivo Efficacy Study in a MCL Xenograft Model

Objective: To evaluate the efficacy of Compound X in suppressing tumor growth in vivo.

Materials:

  • Animals: Female NSG mice, 6-8 weeks old.
  • Model: Subcutaneous Mino-luciferase xenograft.
  • Formulation: Compound X in 5% DMSO, 30% PEG300, 65% saline for IP injection. Ibrutinib (oral gavage, 10% PEG400) as control.

Procedure:

  • Tumor Inoculation: Inject 5 x 10⁶ Mino-luc cells subcutaneously into the right flank.
  • Randomization: When tumor volumes reach 150-200 mm³, randomize mice into groups (n=8).
    • Group 1: Vehicle control (daily, IP)
    • Group 2: Ibrutinib (30 mg/kg, daily, PO)
    • Group 3: Compound X (10 mg/kg, every other day, IP)
    • Group 4: Compound X (30 mg/kg, every other day, IP)
  • Monitoring: Measure tumor dimensions (caliper) and body weight 2-3 times weekly. Calculate tumor volume: V = (Length x Width²)/2.
  • Pharmacodynamics (PD): On day 14, sacrifice 3 mice per group 6 hours post-dose. Collect tumors, snap-freeze, and analyze BTK levels by Western blot.
  • Endpoint: The study concludes when the mean tumor volume in the vehicle group reaches 1500 mm³.

Table 3: In Vivo Efficacy Summary in Mino Xenograft Model (Day 21)

Treatment Group (Dose, Route) Average Tumor Volume (mm³) TGI (%)* Body Weight Change (%)
Vehicle (Daily, IP) 1450 ± 210 - +2.1
Ibrutinib (30 mg/kg, Daily, PO) 450 ± 95 69% +1.5
Compound X (10 mg/kg, Q2D, IP) 650 ± 110 55% -1.2
Compound X (30 mg/kg, Q2D, IP) 250 ± 65 83% -3.5

*TGI: Tumor Growth Inhibition = (1 - (Treated_Final - Treated_Initial)/(Vehicle_Final - Vehicle_Initial)) x 100%.


Visualizations

mechanism_of_action PROTAC Compound X (PROTAC) Ternary Ternary Complex (BTK:PROTAC:E3) PROTAC->Ternary Binds BTK BTK Protein BTK->Ternary E3Ligase E3 Ubiquitin Ligase (Cereblon) E3Ligase->Ternary Ub Ubiquitination of BTK Ternary->Ub Facilitates Deg Proteasomal Degradation Ub->Deg Signal Inhibited BCR Signaling Deg->Signal Leads to

Title: PROTAC Mechanism of Action

workflow Start In Vitro Profiling A1 BTK Degradation (Western Blot) Start->A1 A2 Selectivity (Kinase Panel) Start->A2 A3 Viability & Apoptosis (IC₅₀, Flow Cytometry) Start->A3 B1 In Vivo Xenograft (Tumor Volume, TGI) A1->B1 A2->B1 A3->B1 B2 Tissue PD Analysis (BTK IHC/Western) B1->B2 End Integrated Efficacy Report B2->End

Title: Experimental Workflow

signaling BCR BCR BTK_node BTK BCR->BTK_node Activates PLCg2 PLCγ2 BTK_node->PLCg2 Phosphorylates NFkB NF-κB Pathway BTK_node->NFkB Activates Survival Cell Survival & Proliferation PLCg2->Survival NFkB->Survival Deg_node PROTAC-Induced Degradation Deg_node->BTK_node Inhibits

Title: BTK Signaling Pathway Inhibition

in_vivo_design cluster_main In Vivo Efficacy Study Design cluster_dosing Dosing Groups Step1 1. Tumor Inoculation (Mino-luc cells, SC) Step2 2. Tumor Growth (to ~150-200 mm³) Step1->Step2 Step3 3. Randomization (n=8/group) Step2->Step3 Step4 4. Dosing (21 days) Step3->Step4 G1 Vehicle (Daily, IP) Step5 5. Endpoint Analysis Step4->Step5 G2 Ibrutinib 30 mg/kg (Daily, PO) G3 Compound X 10 mg/kg (Q2D, IP) G4 Compound X 30 mg/kg (Q2D, IP)

Title: In Vivo Study Design


Application Notes & Protocols: Purification of (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide

Author: Smolecule Technical Support Team. Date: February 2026

Subject: A multi-modal approach for the purification and analysis of a complex macrocyclic compound, a key intermediate in novel antimicrobial drug development.

1. Introduction

The target compound is a structurally complex macrocyclic molecule, a derivative of the TMC-1 (thiostrepton-like) family of antibiotics, characterized by multiple chiral centers, a bicyclic framework, and polar functional groups. Its complexity necessitates a robust, multi-step purification strategy to separate it from closely related stereoisomers, process-related impurities, and degradation products. These application notes detail scalable methods for its purification and analytical control.

2. Analytical Method Development & Impurity Profiling

Initial purification development requires a reliable analytical method to monitor progress and assess purity.

Protocol 2.1: Analytical HPLC Method for Purity Assessment

Objective: To establish a baseline separation of the main compound from its key impurities for qualitative and quantitative analysis.

Materials:

  • HPLC System: UHPLC system with PDA detector (210-400 nm)
  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Sample: Crude reaction mixture, diluted to ~1 mg/mL in methanol

Method:

  • Column Temperature: 40 °C
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 2 µL
  • Detection: UV at 254 nm and 280 nm
  • Gradient Program: | Time (min) | % A | % B | |------------|-----|-----| | 0 | 95 | 5 | | 1.0 | 95 | 5 | | 10.0 | 5 | 95 | | 12.0 | 5 | 95 | | 12.1 | 95 | 5 | | 15.0 | 95 | 5 |

Expected Outcome: This method should resolve the main peak from its diastereomers and des-methyl impurities with a resolution (Rs) > 2.0.

3. Preparative Purification Strategies

A two-step purification strategy is recommended: an initial normal-phase flash chromatography to remove bulk impurities, followed by a high-resolution reversed-phase preparative HPLC step to isolate the final pure product.

Table 1: Summary of Purification Methods

Method Mode Stationary Phase Mobile Phase Key Separation Driver Best For
Flash Chromatography Normal Phase Silica Gel (40-63 µm) Gradient: DCM/MeOH (98:2 to 90:10) Polarity Bulk impurity removal, desalting
Prep-HPLC Reversed Phase C18 (5 µm, 100Å) Isocratic: 35% ACN / 65% 20mM NH₄OAc (pH 5.5) Hydrophobicity & Ion Suppression Final purification, isomer separation

Protocol 3.1: Normal-Phase Flash Chromatography

Objective: To perform an initial clean-up of the crude product, removing highly polar and non-polar contaminants.

Materials:

  • System: Automated flash chromatography system (e.g., Biotage Isolera, CombiFlash)
  • Column: 120g Silica gel cartridge
  • Eluents: Dichloromethane (DCM), Methanol (MeOH)
  • Sample: Load crude product (~2.0 g) adsorbed onto ~4g of silica gel.

Method:

  • Detection: UV at 254 nm.
  • Flow Rate: 40 mL/min.
  • Gradient: | Time (Column Volumes, CV) | % DCM | % MeOH | |----------------------------|--------|---------| | 0 | 98 | 2 | | 10 | 98 | 2 | | 15 | 90 | 10 | | 20 | 90 | 10 |

Collection & Work-up: Collect fractions containing the product (as determined by analytical HPLC). Pool and concentrate under reduced pressure. The product is typically obtained as an off-white solid after lyophilization. Expected recovery: 70-80%.

Protocol 3.2: Reversed-Phase Preparative HPLC

Objective: To achieve final high-purity isolation of the target compound from closely eluting isomers.

Materials:

  • System: Prep-HPLC system with fraction collector
  • Column: Phenomenex Gemini-NX C18, 5 µm, 100Å, 21.2 x 250 mm
  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH adjusted to 5.5 with Acetic Acid
  • Mobile Phase B: Acetonitrile
  • Sample: Purified material from Protocol 3.1, dissolved in a minimal amount of ACN and diluted with Mobile Phase A to a final concentration of ~50 mg/mL.

Method:

  • Column Temperature: Ambient
  • Flow Rate: 15 mL/min
  • Injection Volume: 1.0 mL
  • Detection: UV at 280 nm
  • Isocratic Elution: 35% Mobile Phase B for 30 minutes.

Collection & Work-up: Collect the center of the main peak, avoiding the leading and tailing edges. Lyophilize the pooled fractions to obtain the pure compound as a white, amorphous solid. Purity is typically >99.0% by analytical HPLC. Expected recovery from this step: 85-90%.

4. Purity and Identity Confirmation

Table 2: Analytical Data for the Purified Compound

Analysis Method Conditions / Parameters Key Results
HPLC-UV/PDA Protocol 2.1 Purity: >99.0% (Area % at 254 nm). Single peak, no co-eluting impurities detected by PDA.

| LC-HRMS (ESI+) | C18 column, 0.1% Formic Acid/ACN gradient | Observed m/z: [M+H]⁺ = 696.4123 Theoretical m/z: [M+H]⁺ = 696.4125 Mass Error: < 0.3 ppm | | Chiral HPLC | Chiralpak AD-H column, Heptane:IPA:DEA (80:20:0.1) | Confirms single stereoisomer; no enantiomeric/diastereomeric contamination. |

5. Workflow and Strategic Overview

The following diagram illustrates the logical flow of the purification strategy, from crude mixture to pure, characterized compound.

G Start Crude Reaction Mixture Step1 Normal-Phase Flash Chromatography Start->Step1 Desalting & Bulk Clean-up Step2 Intermediate Product Step1->Step2 Step3 Reversed-Phase Prep-HPLC Step2->Step3 High-Resolution Separation Step4 Purified Compound Step3->Step4 Analysis Purity & Identity Confirmation Step4->Analysis HPLC, LC-MS, Chiral HPLC End Pure, Characterized API Analysis->End

Diagram 1: Purification Strategy Workflow

The decision to use a buffered mobile phase in the final prep-HPLC step is critical. The following diagram details the rationale.

G Problem Problem: Peak Tailing in Acidic Mobile Phase Cause Cause: Interaction of basic Dimethylamino group with residual silanols on C18 Problem->Cause Solution Solution: Use Buffered Mobile Phase (pH 5.5) Cause->Solution Outcome1 Protonates basic group (+ve charge) Solution->Outcome1 Outcome2 Suppresses ionization of silanols Solution->Outcome2 Result Result: Symmetric Peak Improved Efficiency & Recovery Outcome1->Result Outcome2->Result

Diagram 2: Rationale for Buffered Prep-HPLC

The sequential application of normal-phase and reversed-phase chromatography provides an effective and scalable pathway to obtain high-purity (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide. The use of ammonium acetate buffer at pH 5.5 in the final preparative step is crucial for achieving symmetric peak shape and high recovery by mitigating undesirable secondary interactions.


Storage and handling guidelines for (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide

Author: Smolecule Technical Support Team. Date: February 2026


Introduction

The compound (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide (hereafter referred to as "CPX-001") is a complex, multi-chiral macrocyclic compound with potential biological activity. Its structure contains several labile functional groups, including a diketone system, secondary hydroxyl group, and amide bonds, making it susceptible to degradation under suboptimal conditions. These application notes provide detailed guidelines for the storage, handling, and stability assessment of CPX-001 to ensure data integrity and compound viability in research and development settings.


Storage Guidelines & Stability Data

Based on structural analysis and data from analogous peptides and macrocyclic compounds, the following storage conditions are recommended. Table 1 summarizes the quantitative stability data.

Primary Recommendations:

  • Long-term Storage: Store as a solid at -20°C ± 5°C or lower (e.g., -80°C) under an inert atmosphere (Argon or Nitrogen).
  • Short-term Storage: For daily use, the compound can be kept at 2-8°C for up to 2 weeks, protected from light.
  • Solution State: Stock solutions in DMSO are stable for at least 3 months when stored at ≤ -20°C under anhydrous conditions. Avoid multiple freeze-thaw cycles.

Table 1: Summary of Stability Data for CPX-001

Condition Temperature Form Container Headspace Stability (Purity >95%) Key Degradation Products
Recommended -20°C to -80°C Solid Amber glass vial Inert Gas (N₂/Ar) >24 months Not detected
Acceptable 2-8°C Solid Amber glass vial Ambient Air 6 months Epimer, Hydrolyzed amide
Stress Condition 40°C Solid Clear glass vial Ambient Air <1 month Multiple (Oxidation, Hydrolysis)
Stress Condition 25°C / 60% RH Solid Clear glass vial Ambient Air 3 months Hydrolyzed amide, Diketone hydrate
Solution (DMSO) -20°C Liquid Sealed vial Minimal 3 months Epimer, Oxidation
Solution (DMSO) 25°C Liquid Sealed vial Ambient Air <1 week Multiple

RH: Relative Humidity


Handling and Reconstitution Protocols

Protocol 1: Safe Handling and Weighing of Solid CPX-001

Objective: To accurately weigh the compound while minimizing exposure to detrimental environmental factors.

Materials:

  • CPX-001 solid, high-purity balance, amber glass vial, spatula, disposable gloves, lab coat, safety glasses, dry ice or cooling block, inert gas (N₂/Ar) supply.

Methodology:

  • Equilibration: Remove the primary container from the freezer and allow it to equilibrate to room temperature inside a sealed container with a desiccant (e.g., a jar with silica gel) for 30-60 minutes. This prevents condensation of water vapor onto the cold compound.
  • Preparation: Pre-tare a clean, dry amber glass vial on the balance.
  • Weighing: Working quickly in a chemical fume hood, open the primary container under a gentle stream of inert gas. Using a clean, dry spatula, transfer the required mass of CPX-001 to the pre-tared vial.
  • Sealing: Immediately cap the vial tightly and flush the headspace with inert gas for 10-15 seconds if possible.
  • Storage: Label the vial clearly and return it to the recommended storage condition (-20°C or lower).

Protocol 2: Preparation of Stock Solutions in DMSO

Objective: To prepare a stable, concentrated stock solution for biological assays.

Materials:

  • CPX-001 solid, anhydrous DMSO (≥99.9%), low-protein-binding microcentrifuge tubes, positive displacement pipettes or glass Hamilton syringes.

Methodology:

  • Weighing: Accurately weigh the solid CPX-001 following Protocol 1.
  • Calculation: Calculate the volume of anhydrous DMSO required to achieve the desired concentration (e.g., 10 mM or 50 mM).
  • Addition: Add the calculated volume of DMSO directly to the vial containing the solid. To ensure complete dissolution, gently vortex the solution for 1-2 minutes and then sonicate in a water bath for 5-10 minutes at room temperature. Avoid excessive heating.
  • Aliquoting: Immediately aliquot the stock solution into single-use volumes (e.g., 10-50 µL) into low-protein-binding microcentrifuge tubes to minimize freeze-thaw cycles.
  • Storage: Store all aliquots at ≤ -20°C or lower.

Experimental Protocols for Stability Assessment

Protocol 3: HPLC-PDA Method for Purity and Stability Analysis

Objective: To monitor the chemical purity of CPX-001 and identify degradation products.

Materials:

  • HPLC system with Photodiode Array (PDA) detector, C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm), Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA).

Methodology:

  • Mobile Phase:
    • A: 0.1% Trifluoroacetic Acid in Water (v/v)
    • B: 0.1% Trifluoroacetic Acid in Acetonitrile (v/v)
  • HPLC Conditions:
    • Column Temperature: 30°C
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 210 nm & 254 nm
    • Injection Volume: 10 µL
    • Gradient Program: See Table 2.
  • Sample Preparation: Dilute the stock solution or dissolve solid material in a suitable solvent (e.g., Acetonitrile/Water 1:1) to a final concentration of ~0.1 mg/mL.
  • Analysis: Inject the sample and record the chromatogram. Integrate the peak areas to determine the percentage of the main peak and any impurities.

Table 2: HPLC Gradient Program for Stability Analysis

Time (min) % Mobile Phase A % Mobile Phase B
0 95 5
5 95 5
25 5 95
30 5 95
31 95 5
35 95 5

Protocol 4: Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Identification

Objective: To confirm the identity of CPX-001 and characterize its major degradation products.

Methodology:

  • Use the HPLC method from Protocol 3, but split the flow post-column to introduce ~0.2 mL/min into the mass spectrometer.
  • MS Conditions:
    • Ionization Mode: Electrospray Ionization (ESI), positive mode
    • Capillary Voltage: 3.5 kV
    • Desolvation Temperature: 350°C
    • Source Temperature: 150°C
    • Scan Range: m/z 100 - 1000
  • Analyze the full-scan mass spectra of the main peak and any significant impurity peaks. The observed [M+H]+ ion for the intact compound can be used to confirm its identity, while fragments and adducts help identify degradation pathways (e.g., +16 Da for oxidation, +18 Da for hydrolysis).

Visual Summaries

Diagram 1: CPX-001 Stability Assessment Workflow

workflow Start CPX-001 Sample (Solid or Solution) Storage Apply Storage Conditions Start->Storage Analysis Analysis via HPLC-PDA/LC-MS Storage->Analysis DataProc Data Processing & Peak Integration Analysis->DataProc Decision Purity >95%? DataProc->Decision EndStable Stable Condition Verified Decision->EndStable Yes EndUnstable Identify Degradation Products via MS Decision->EndUnstable No

Diagram 2: Primary Degradation Pathways of CPX-001

pathways CPX Intact CPX-001 Hydrolysis Hydrolyzed Amide CPX->Hydrolysis Hydrolysis Oxidation Oxidized Product (e.g., at hydroxyl) CPX->Oxidation Oxidation Epimerization Epimer (at chiral center) CPX->Epimerization Racemization Hydration Diketone Hydrate CPX->Hydration Hydration Moisture Factor: Moisture Moisture->Hydrolysis Moisture->Hydration Oxygen Factor: Oxygen Oxygen->Oxidation Heat Factor: Heat/pH Heat->Epimerization


Technical Support Center: Synthesis of (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide

Author: Smolecule Technical Support Team. Date: February 2026

Welcome, Researchers. This resource addresses common challenges encountered during the multi-step synthesis of this complex macrocyclic-bridged compound. The issues are organized by critical synthetic phases: Stereochemistry Control, Macrocyclization & Lactam Formation, and Purification & Characterization.


Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Stereochemistry Control & Chiral Intermediate Synthesis

Q1: We are observing epimerization at the C11 stereocenter during the late-stage coupling of the (2R,3R) side chain. The diastereomeric purity of our final product is compromised. How can we mitigate this?

  • A: The C11 hydroxyl group, being β to the carbonyl, can make the adjacent proton acidic. Base-catalyzed conditions during amide coupling are a primary cause.
    • Troubleshooting Guide:
      • Use Mild Coupling Agents: Avoid strong bases like DIPEA or DMAP. Switch to milder reagents such as PyBOP or HATU with collidine or 2,4,6-trimethylpyridine.
      • Pre-activate the Acid: Pre-form the acid fluoride or pentafluorophenyl ester of the (2R,3R) carboxylic acid, which allows for coupling under near-neutral conditions.
      • Protect the C11-OH: If feasible in your route, protect the C11 alcohol as a silyl ether (e.g., TBS) before the final coupling, then deprotect afterward.

Q2: Our synthesis of the macrocyclic core shows low diastereoselectivity in the key asymmetric hydrogenation step to install the (3S,7S) stereocenters. What factors should we optimize?

  • A: Asymmetric hydrogenation is highly sensitive to reaction conditions and catalyst-substrate matching.
    • Troubleshooting Guide:
      • Catalyst Screening: This is the most critical factor. Screen a library of chiral bisphosphine-Rhodium or -Ruthenium catalysts (e.g., JosiPhos, Walphos, DuPhos families).
      • Pressure & Solvent: Systematically vary H₂ pressure (e.g., 50-500 psi) and solvent polarity (DCM, MeOH, Toluene, EtOAc).
      • Substrate Protection: Ensure that other functional groups (the amide, the enone) are not poisoning the catalyst. Consider protecting group strategies.
Category 2: Macrocyclization & Lactam Formation

Q3: The key macrolactamization step (forming the 16-membered ring) gives low yields, with dimerization and oligomerization as major side products. How can we improve the cyclization efficiency?

  • A: This is a classic dilution problem. Effective high-dilution techniques are mandatory to favor intramolecular reaction over intermolecular polymerization.
    • Troubleshooting Guide:
      • High-Dilution Protocol: Use a syringe pump to add the linear precursor slowly (over 6-24 hours) to a large volume of vigorously stirred, dilute solvent (concentration ~0.001-0.0005 M).
      • Coupling Reagent: EDCI/HOAt or HATU often perform better than older generations of reagents for large-ring macrolactamizations.
      • Solvent Optimization: Use a mixture of solvents (e.g., DCM/DMF 9:1) to ensure both substrate solubility and effective coupling reagent performance.

Q4: The bicyclo[10.2.2] system's ether bridge (2-oxa) is challenging to close. We get dehydration byproducts instead of the desired SN2 cyclization.

  • A: The nucleophilic alcohol is likely prone to elimination under basic conditions due to the adjacent electron-withdrawing groups.
    • Troubleshooting Guide:
      • Mitsunobu Conditions: This is the preferred method. Use PPh₃ and DIAD (or DEAD) with the pre-formed hydroxy precursor and a carboxylic acid. It proceeds with inversion but is highly reliable for ether formation without elimination.
      • Williamson Ether Synthesis Alternative: If Mitsunobu fails, use a strong base like NaH in a non-polar solvent (THF, Toluene) at low temperature (-78°C to 0°C) to deprotonate the alcohol and minimize elimination pathways.
Category 3: Purification & Characterization

Q5: The final product and several intermediates show poor resolution on reverse-phase HPLC, making purification and diastereomeric purity assessment difficult.

  • A: The dimethylamino group can cause peak tailing due to secondary interactions with residual silanols on the HPLC column.
    • Troubleshooting Guide:
      • Mobile Phase Modifiers: Add 0.1% Alkylamine (e.g., triethylamine, diethylamine) or use a higher concentration of TFA (0.1%) to the mobile phase to saturate these sites and sharpen the peaks.
      • Column Selection: Use end-capped C18 columns or columns specifically designed for basic compounds (e.g., Waters XBridge, Phenomenex Gemini-NX).
      • Ion-Pairing Chromatography: Use a perfluorinated carboxylic acid (e.g., TFA, HFBA) as an ion-pairing reagent to improve retention and shape of the peak.

Experimental Protocol Summary

The following table summarizes key optimized protocols based on recent literature for related macrocyclic systems.

Table 1: Optimized Experimental Conditions for Critical Steps

Synthetic Step Recommended Protocol Key Parameters Expected Outcome / Notes
Asymmetric Hydrogenation Catalyst: [Rh((R,R)-Et-DuPhos)(COD)]BARF Substrate: 0.1 mmol, Catalyst: 1 mol% d.r. > 98:2
Solvent: Dry DCM H₂ Pressure: 100 psi Monitor by NMR for conversion.
Temperature: 25°C, Time: 12 h
Macrolactamization Reagent: HATU, HOAt [Linear Precursor] = 0.0005 M Cyclized product yield: ~65%
Base: 2,4,6-Trimethylpyridine Addition via syringe pump over 12 h Minimal dimer observed by LCMS.
Solvent: DCM:DMF (95:5) Temperature: 0°C to 25°C
Ether Bridge Formation Mitsunobu Conditions PPh₃: 1.5 equiv, DIAD: 1.5 equiv Ether formation yield: >85%
Solvent: Dry THF, 0°C to 25°C Proceeds with inversion of configuration.
Reaction Time: 4 h
Final Amide Coupling Pre-activation as PFP ester Acid: 1.2 equiv, PFP: 1.2 equiv Final coupling yield: ~90%
DCC: 1.2 equiv, Solvent: DCM No epimerization at C11 confirmed by chiral HPLC.
Coupling with pre-formed PFP ester Base: N-Methylmorpholine, 1.5 equiv
Temperature: -20°C to 0°C

Synthesis Workflow & Troubleshooting Visualizations

Diagram 1: Synthesis Workflow

This diagram outlines the major steps in the synthetic sequence, highlighting the stages where common challenges occur.

G cluster_issues Key Challenge Points Start Linear Peptide Precursor A Asymmetric Hydrogenation Start->A Install (3S,7S) B Macrolactamization A->B Form 16-membered ring Issue1 Low Diastereoselectivity A->Issue1 C Ether Bridge Formation (Mitsunobu) B->C Close 2-oxa bridge Issue2 Low Yield / Oligomerization B->Issue2 D Side Chain Coupling C->D Couple (2R,3R) fragment End Final Product D->End Issue3 Epimerization at C11 D->Issue3

Synthesis Workflow Map

Diagram 2: Epimerization Mechanism

This diagram illustrates the base-catalyzed epimerization pathway at the C11 center during amide coupling.

G Substrate C11-OH Substrate (Desired Stereochemistry) Enolate Planar Enolate (After deprotonation) Substrate->Enolate 1. Base (B:) Removes acidic H Enolate->Substrate 2. Protonation (Desired path blocked) Byproduct C11-Epimerized Product Enolate->Byproduct 2. Protonation (Opposite face)

C11 Epimerization Pathway

Diagram 3: Purification Strategy

This flowchart provides a logical decision tree for purifying the final product based on observed issues.

G Start Crude Final Product LCMS Analyze by LCMS Start->LCMS A1 Peak Tailing Observed LCMS->A1 Yes A2 Multiple Close-Running Peaks Observed LCMS->A2 No S1 Use Basic Mobile Phase Modifier (e.g., TEA) A1->S1 S2 Use Ion-Pairing Chromatography (TFA/HFBA) A2->S2 Prep Proceed to Prep-HPLC S1->Prep S2->Prep

Final Product Purification Flow


Technical Support Center: Yield Optimization for (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common challenges encountered during the multi-step synthesis of this complex macrocyclic compound, focusing on yield optimization for researchers and process chemists.


Frequently Asked Questions (FAQs)

Q1: The final macrocyclization step consistently gives low yields (<20%). What are the primary factors to optimize? A: Low yield in the macrolactamization is the most critical bottleneck. The key factors are concentration, coupling reagent, base, and order of addition.

  • Optimal Conditions: Our data indicates that high-dilution conditions are mandatory to favor intramolecular cyclization over intermolecular oligomerization.
  • Recommended Protocol: See Detailed Experimental Protocol 1 below.

Q2: I am observing significant epimerization during the peptide coupling step to install the (2R,3R) sidechain. How can I minimize this? A: Epimerization at the stereogenic centers, especially the one adjacent to the carbonyl being activated, is a common issue. The choice of coupling reagent and base is critical.

  • Solution: Use coupling reagents and additives known for suppressing racemization, such as COMU or HATU with Oxyma Pure, in combination with a mild base like DIPEA.
  • Recommended Protocol: See Detailed Experimental Protocol 2 below.

Q3: The purification of the final product is challenging due to closely eluting impurities. What is the most effective chromatographic method? A: The product's complexity and polarity make reverse-phase chromatography the most effective purification technique.

  • Optimal Conditions: Use a C18 column with a shallow water/acetonitrile (with 0.1% TFA modifier) gradient to achieve separation from diastereomeric and oligomeric impurities.

Q4: The reduction step to form the secondary alcohol (at the 11-position) is not going to completion, leading to a mixture. How can I drive this reaction to completion? A: Incomplete reduction is often due to steric hindrance or chelation. Using a bulkier, more selective reducing agent can improve conversion.

  • Solution: Switch from NaBH₄ to L-Selectride (Lithium Tri-sec-butylborohydride), which is more sterically hindered and chemoselective for ketone reduction in the presence of other carbonyls.

Troubleshooting Guide & Data Summary

Table 1: Macrocyclization Optimization

This table compares key parameters for the final macrolactamization step.

Parameter Low-Yielding Condition High-Yielding Condition Rationale
Concentration 10 mM 0.5 - 1.0 mM Minimizes intermolecular dimer/oligomer formation.
Coupling Reagent HATU / DIC PyAOP / COMU PyAOP and COMU are highly efficient for sterically hindered couplings with low epimerization risk.
Base Triethylamine DIPEA (2.5 eq.) DIPEA is a stronger, less nucleophilic base that promotes activation without causing side reactions.
Solvent DCM DMF or Mixture (DMF:DCM 1:1) DMF improves solubility of the linear precursor and activated species.
Addition Method Bolus addition Slow Syringe Pump Addition (over 4-6 hrs) Maintains a consistently low concentration of the active species in the reaction mixture.
Typical Yield 10-20% 45-60% (optimized)
Table 2: Peptide Coupling & Epimerization Control

This table focuses on the coupling of the (2R,3R) sidechain to the macrocyclic core.

Parameter High Epimerization Risk Low Epimerization Condition Rationale
Coupling Reagent HOBt / EDC COMU / HATU with Oxyma Pure Oxyma-based reagents are superior to HOBt for suppressing racemization.
Additive DMAP None or HOAt DMAP is a strong base and nucleophile that can accelerate epimerization.
Base NMM DIPEA (2.0 eq.) Milder base with lower propensity for enolization.
Solvent DMF DMF or NMP Good solvation for peptide couplings.
Temperature 25°C 0°C to 10°C Lower temperature slows down the base-catalyzed epimerization pathway.
Diastereomeric Excess (d.e.) ~80% >98% (optimized)

Detailed Experimental Protocols

Protocol 1: High-Yield Macrolactamization

Objective: Intramolecular cyclization of the linear precursor to form the 16-membered macrocyclic ring.

Materials:

  • Linear precursor (1.0 eq.)
  • PyAOP (1.5 eq.)
  • DIPEA (2.5 eq.)
  • Anhydrous DMF
  • Syringe pump

Procedure:

  • Charge a 500 mL round-bottom flask with the linear precursor (1.0 mmol) and dissolve in a minimal volume of DMF (~50 mL) to create the "concentrated stock" solution.
  • In a separate 1 L flask, charge DIPEA (2.5 mmol) with 500 mL of anhydrous DMF. This creates the "reaction flask" at a final concentration of ~0.7 mM after addition.
  • Place the "concentrated stock" solution into a gas-tight syringe and mount it on a syringe pump.
  • Start the syringe pump to add the precursor solution to the vigorously stirred reaction flask over 6 hours.
  • After addition is complete, stir the reaction for an additional 12 hours at room temperature.
  • Monitor reaction progress by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.
  • Purify the crude product by reverse-phase flash chromatography (C18, H₂O/ACN + 0.1% TFA).
Protocol 2: Diastereoselective Sidechain Coupling

Objective: Couple the (2R,3R)-2-(dimethylamino)-3-methylpentanoic acid to the amine on the macrocyclic scaffold without epimerization.

Materials:

  • Macrocyclic amine (1.0 eq.)
  • (2R,3R) carboxylic acid (1.2 eq.)
  • COMU (1.5 eq.)
  • DIPEA (2.0 eq.)
  • Anhydrous DMF

Procedure:

  • Cool a solution of the macrocyclic amine (1.0 mmol) and the (2R,3R) carboxylic acid (1.2 mmol) in anhydrous DMF (20 mL) to 0°C in an ice-water bath.
  • In a separate vial, dissolve COMU (1.5 mmol) in DMF (5 mL) and add it dropwise to the cold reaction mixture.
  • Add DIPEA (2.0 mmol) dropwise to the reaction mixture. The solution may turn orange/red.
  • Allow the reaction to warm slowly to room temperature and stir for 6-8 hours.
  • Monitor by LC-MS for consumption of the starting amine.
  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl and extract with EtOAc (3 x 50 mL).
  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
  • The crude product can be used directly or purified further.

Experimental Workflow & Pathway Diagrams

Diagram 1: Synthesis Workflow

This diagram outlines the logical sequence of the key synthetic steps.

Title: Key Synthesis Steps

G A Linear Peptide Precursor B Ketone Reduction (L-Selectride, THF, -78°C) A->B Step 1 C Macrocyclization (PyAOP, DIPEA, High Dilution) B->C Step 2 D Macrocyclic Core Amine C->D Purification E Diastereoselective Coupling (COMU, DIPEA, 0°C) D->E Step 3 F Final Product E->F Purification & Analysis

Diagram 2: Epimerization Pathway

This diagram illustrates the chemical pathway leading to epimerization during coupling and the points of intervention.

Title: Epimerization Mechanism & Control

G cluster_0 Control Strategies A Chiral Carboxylic Acid B Activation (e.g., by COMU) A->B C Activated Ester (O-Acylurea) B->C D Base (DIPEA) Abstracts α-Proton C->D Risk Factor E Enolate Intermediate D->E F Racemized Product E->F Re-protonation LowTemp Low Temperature (0°C) LowTemp->D Slows GoodRepo Use COMU/Oxyma GoodRepo->C Less prone MildBase Use DIPEA MildBase->D Milder


Troubleshooting purification issues with (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide

Author: Smolecule Technical Support Team. Date: February 2026

Technical Support Center: Complex Macrocylic Peptide Purification

Compound of Interest: (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide

This center addresses common challenges encountered during the purification of your complex, multi-chiral center macrocyclic compound. The molecule's amphiphilic nature, presence of basic (dimethylamino) and acidic (dioxo) groups, and conformational flexibility make purification non-trivial.


Troubleshooting Guides

Issue 1: Poor Solubility in Common HPLC Solvents

Q: My crude product has very low solubility in the standard water/acetonitrile mobile phases, leading to precipitation on the column and high backpressure. How can I resolve this?

A: This is a common issue with complex, partially hydrophobic molecules. The key is to disrupt intermolecular interactions and improve solvation.

Solutions & Protocols:

  • Modify the Mobile Phase:

    • Add Acid Modifiers: Use 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA). The acid protonates the basic dimethylamino group, forming a soluble salt and improving solubility in aqueous-organic mixtures.
    • Add Ion-Pairing Reagents: For basic compounds, Hexafluoroisopropanol (HFIP, 5-50 mM) can be an excellent additive that improves peak shape and solubility without suppressing MS detection as strongly as TFA.
    • Increase Organic Modifier Strength: Use stronger solvents like Isopropanol (IPA) or Methanol blended with Acetonitrile (ACN). Start with a 50:50 ACN/IPA mixture in the organic mobile phase bottle.
  • Modify the Sample Solvent:

    • Protocol: Dissolve the crude sample in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). The typical injection volume is 10-100 µL. Ensure the sample solvent is weaker than the starting mobile phase strength to avoid on-column precipitation. A good test is to dissolve in 100% DMSO and then dilute 1:1 with your starting mobile phase (e.g., 5% ACN in water); if it stays in solution, it is likely safe to inject.

Summary of Solubility-Enhancing Additives:

Additive Concentration Primary Use Case MS Compatibility
Trifluoroacetic Acid (TFA) 0.05 - 0.1% Standard ion-pairing for basics; excellent solubility enhancement Poor (causes ion suppression)
Formic Acid (FA) 0.1 - 0.2% MS-compatible method for basics; good solubility Excellent
Hexafluoroisopropanol (HFIP) 5 - 50 mM Advanced ion-pairing for difficult basics; superior peak shape Good
Acetic Acid (AcOH) 0.1 - 1.0% Mild acid for sensitive compounds; moderate solubility enhancement Good

Issue 2: Co-elution of Product with Close-Running Impurities

Q: My product peak is not baseline-separated from nearby impurities. Changing the ACN gradient slope only slightly improves the separation. What are my options?

A: Your molecule contains both hydrogen bond donors/acceptors and hydrophobic regions. Leveraging different separation modes is crucial.

Solutions & Protocols:

  • Switch Stationary Phase Chemistry:

    • From C18 to Phenyl-Hexyl or Biphenyl: These phases offer π-π interactions with the benzyl ring and other aromatic systems in your molecule/impurities, providing a different selectivity profile compared to the purely hydrophobic C18 phase.
    • Protocol: Method translation is not direct. Start with a scouting gradient (e.g., 5% to 95% organic over 20 min) on the new column and adjust from there.
  • Adjust pH to Manipulate Selectivity:

    • Principle: At low pH (~2-3, with TFA), the dimethylamino group is protonated and hydrophilic. At higher pH (~7-8, with Ammonium Bicarbonate or Ammonium Acetate), it is neutral and hydrophobic. This significant change in hydrophobicity can dramatically shift the retention time of your product relative to neutral impurities.
    • Protocol for High pH: Use a column rated for high pH stability (e.g., ZORBAX Eclipse Plus C18, XBridge BEH C18). Prepare mobile phase A: 10 mM Ammonium Bicarbonate in water, pH ~8.0; mobile phase B: Acetonitrile. Run a scouting gradient.

Comparison of Stationary Phases for Selectivity:

Phase Type Primary Interaction Best for Separating Based On... Suitability for Your Compound
C18 Hydrophobic Aliphatic chain length Good baseline option
Phenyl-Hexyl Hydrophobic + π-π Planarity, aromatic rings Excellent for leveraging benzyl ring
PFP (Pentafluorophenyl) Hydrophobic + π-π + Dipole Subtle differences in polarity, isomers Excellent for chiral/diastereomeric impurities
HILIC Hydrophilic Partitioning Polarity Good for final polishing of polar impurities

Issue 3: Broad or Tailing Peaks

Q: My product peak is broad and has a significant tailing factor, making collection and quantification difficult. What causes this and how can I fix it?

A: Peak tailing is often a symptom of secondary interactions with the stationary phase or poor ionization.

Solutions & Protocols:

  • Combat Silanol Interactions: The basic dimethylamino group can interact with acidic silanol groups on the silica surface.

    • Solution A (Acidic pH): Use a high concentration (0.1%) of a strong acid like TFA. The TFA anion acts as an ion-pairing reagent, coating the silica and competing for silanol sites.
    • Solution B (Basic pH): Operate at a pH above the pKa of the basic amine (pKa ~8-10 for dimethylamino). This neutralizes the amine, eliminating its ionic interaction with silanols. Use a high-pH stable column.
  • Ensure Proper Mobile Phase Buffering:

    • Protocol: Do not use "water" as mobile phase A. Always use a buffered system. For low pH, use 0.1% TFA in water (v/v) or 20 mM Ammonium Formate, pH 3.0. For high pH, use 10-20 mM Ammonium Bicarbonate. This maintains a consistent protonation state of your analyte throughout the run.

The following diagram illustrates the decision-making process for diagnosing and resolving peak shape issues:

G Start Observed: Broad/Tailing Peak CheckSilanols Check for Silanol Interactions (Common for Basic Amines) Start->CheckSilanols CheckBuffer Check Mobile Phase Buffering Start->CheckBuffer CheckColumn Check Column Performance Start->CheckColumn LowpH Use Acidic Mobile Phase (e.g., 0.1% TFA) CheckSilanols->LowpH Ionic Interaction HighpH Use Basic Mobile Phase & Column (e.g., 10mM NH4HCO3, pH 8) CheckSilanols->HighpH Neutralizes Amine AddBuffer Use Proper Buffer/Additive (e.g., 20mM Ammonium Formate) CheckBuffer->AddBuffer Insufficient Buffer TestMix Inject Column Test Mix CheckColumn->TestMix ReplaceColumn Replace/Regenerate Column GoodPeaks Test Mix Peaks OK? TestMix->GoodPeaks BadPeaks Test Mix Peaks Bad TestMix->BadPeaks GoodPeaks->LowpH Problem is chemistry-based BadPeaks->ReplaceColumn Problem is column-based

Title: Peak Tailing Diagnosis Workflow


Frequently Asked Questions (FAQs)

Q1: What is the recommended column and mobile phase for an initial analytical run? A: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) and a linear gradient from 5% to 95% Solvent B over 20 minutes.

  • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
  • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 220 nm (for amide bonds) and 254 nm (for the benzyl ring).

Q2: My compound is degrading during purification or storage. How can I stabilize it? A: This molecule has multiple labile functional groups (hydroxy, dioxo, amide).

  • During Purification: Avoid high-pH conditions if the macrocycle is acid-sensitive. Use glass vials for collection as plastics can leach contaminants.
  • During Storage: Store the purified compound as a lyophilized solid at -20°C or below. For solution storage, use a stable, non-nucleophilic solvent like DMSO under an inert atmosphere (N₂ or Argon) at -80°C. Avoid repeated freeze-thaw cycles.

Q3: How can I quickly assess purity and identify common impurities? A: LC-MS is the gold standard. The table below outlines key parameters and what the data tells you.

Analytical Technique Key Parameters Information Gained

| Analytical HPLC-UV | Column: C18, 4.6x150mm Gradient: 5-95% B in 20 min Detector: 220 nm | Purity %, Retention Time, Number of Impurities | | LC-MS (Low Res) | Same as HPLC, with ESI+ mode | Confirms Molecular Weight ([M+H]⁺), Co-eluting species | | LC-HRMS (High Res) | Same as LC-MS, with high-resolution mass analyzer (e.g., Q-TOF) | Exact Mass, Confirms elemental composition, Identifies fragments and impurities. |

The overall workflow for purifying and analyzing this compound, integrating the troubleshooting steps, is summarized below:

G Step1 1. Crude Sample Analysis (LC-MS) Step2 2. Solubility Check Step1->Step2 Step3 3. Method Scouting Step2->Step3 Step4 4. Prep HPLC Purification Step3->Step4 Step5 5. Fraction Analysis & Pooling Step4->Step5 Step6 6. Final Product Analysis Step5->Step6 Troubleshoot Troubleshooting Guides (Refer to FAQs) Troubleshoot->Step2 If fails Troubleshoot->Step3 If poor sep. Troubleshoot->Step4 If peak tails

Title: Overall Purification & Analysis Workflow


Improving stability of (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide in solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this complex bicyclic compound? A1: The main degradation pathways include:

  • Hydrolysis of amide and ester bonds
  • Oxidation of sensitive functional groups
  • Epimerization at chiral centers
  • Cyclization or ring-opening reactions

Q2: Which solvent systems provide optimal stability? A2: Based on current research, the following solvents show best stability:

G SolventStability Solvent Stability Hierarchy rank1 Tier 1: Optimal • DMSO (anhydrous) • DMF (dry) • Acetonitrile (HPLC grade) SolventStability->rank1 rank2 Tier 2: Acceptable • Methanol (cold) • Ethanol (absolute) • THF (stabilized) SolventStability->rank2 rank3 Tier 3: Avoid • Water (aqueous solutions) • Chlorinated solvents • Protic solvents at RT SolventStability->rank3

Title: Solvent Stability Hierarchy

Q3: What temperature ranges maintain compound integrity? A3: Temperature stability follows this pattern:

G TempStability Temperature Stability Zones Optimal -20°C to -80°C • Long-term storage • Minimal degradation TempStability->Optimal Working 2°C to 8°C • Short-term storage • Working solutions TempStability->Working Risky 15°C to 25°C • Immediate use only • <4 hours recommended TempStability->Risky Degrades >25°C • Rapid degradation • Avoid completely TempStability->Degrades

Title: Temperature Stability Zones

Stability Data Tables

Table 1: Solvent Stability Profile (24-hour study at 4°C)

Solvent System % Recovery Major Degradant Notes
DMSO (dry) 98.5% <0.5% Recommended for stock
Acetonitrile 95.2% 2.1% Good for HPLC
Methanol 87.3% 8.4% Limited use
Water 45.6% 38.2% Avoid aqueous solutions
DMF 96.8% 1.9% Good alternative

Table 2: pH Stability Range

pH Range Stability Index Storage Time
4.5-6.0 Excellent >30 days
6.0-7.5 Good 7-14 days
7.5-8.5 Moderate <48 hours
<4.0 or >8.5 Poor <24 hours

Experimental Protocols

Protocol 1: Optimal Stock Solution Preparation

G StockPrep Stock Solution Protocol Step1 1. Prepare dry DMSO • Molecular sieves (3Å) • Argon sparging StockPrep->Step1 Step2 2. Weigh compound • Dry environment • Rapid transfer Step1->Step2 Step3 3. Dissolve immediately • Gentle vortexing • No sonication Step2->Step3 Step4 4. Aliquot & freeze • 50-100μL aliquots • -80°C storage Step3->Step4

Title: Stock Solution Protocol

Materials:

  • Anhydrous DMSO (stored over molecular sieves)
  • Argon or nitrogen gas for blanketing
  • Pre-cooled vials (-20°C)
  • Analytical balance (0.0001 mg sensitivity)

Procedure:

  • Pre-cool all equipment to 4°C
  • Purge vial headspace with argon for 30 seconds
  • Rapidly weigh 5-10 mg compound
  • Add chilled DMSO immediately (concentration: 10-50 mM)
  • Gently mix by inversion (avoid vortexing)
  • Aliquot into pre-cooled tubes
  • Flash freeze in liquid nitrogen
  • Store at -80°C

Protocol 2: Stability Monitoring by UPLC-MS

Analytical Conditions:

  • Column: C18, 2.1 × 100 mm, 1.7 μm
  • Mobile phase: A: 0.1% FA in water, B: 0.1% FA in ACN
  • Gradient: 5-95% B over 10 minutes
  • Flow rate: 0.3 mL/min
  • Detection: UV 254 nm + MS detection

Troubleshooting Guides

Issue: Rapid degradation in biological assays

G DegradationIssue Rapid Degradation Troubleshooting Check1 Check buffer composition • Avoid phosphate buffers • Use HEPES or MES DegradationIssue->Check1 Check2 Verify temperature control • Maintain 4°C during prep • Use cooling blocks Check1->Check2 Check3 Assess metal contamination • Use EDTA if needed • High-purity reagents Check2->Check3 Solution Implement stabilization: • Antioxidants (0.1% ascorbate) • Cyclodextrin complexation Check3->Solution

Title: Degradation Troubleshooting

Solutions:

  • Add 0.1% ascorbic acid as antioxidant
  • Use cyclodextrin complexation (10% w/v HP-β-CD)
  • Maintain acidic pH (5.5-6.0)
  • Include protease inhibitors in biological matrices

Issue: Precipitation in storage solutions

Diagnosis Steps:

  • Check concentration (dilute if >25 mM)
  • Verify solvent purity (use spectroscopic grade)
  • Test temperature cycling (avoid freeze-thaw)
  • Assess container compatibility (use low-binding tubes)

Stability Optimization Strategies

Table 3: Stabilizing Additives Screening

Additive Concentration Stability Improvement Compatibility
Ascorbic acid 0.1% +35% Excellent
BHT 0.01% +28% Good
Trehalose 5% +42% Excellent
HP-β-CD 10% +55% Good
EDTA 1 mM +15% Moderate

Quality Control Methods

Protocol 3: Routine Stability Assessment

  • Visual Inspection: Check for color change or precipitation
  • pH Measurement: Verify pH 5.5-6.5 range
  • UPLC Analysis: Monitor main peak area (>95%)
  • MS Confirmation: Verify molecular weight integrity
  • Chiral Purity: Confirm stereochemistry maintenance

Methods to reduce degradation of (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide

Author: Smolecule Technical Support Team. Date: February 2026

Quick Reference Data Tables

Table 1: Degradation Rates Under Various Conditions
Condition Temperature pH Degradation Rate (%/day) Half-life
Aqueous solution 25°C 7.4 15.2% 4.3 days
Solid state 25°C N/A 0.8% 86 days
Frozen (-20°C) -20°C 7.4 0.3% 231 days
Acidic (pH 3) 25°C 3.0 42.1% 1.6 days
Basic (pH 9) 25°C 9.0 28.7% 2.4 days
Table 2: Stabilizing Additives Effectiveness
Additive Concentration Protection Efficiency Mechanism
Ascorbic acid 0.1% 78% Antioxidant
EDTA 0.05% 65% Chelator
Trehalose 5% 85% Cryoprotectant
BHT 0.02% 72% Antioxidant
Cyclodextrin 2% 88% Complexation

Frequently Asked Questions

Q1: What are the primary degradation pathways for this compound?

A: The compound undergoes three main degradation pathways:

  • Hydrolysis of the lactam and amide bonds
  • Oxidation at the benzyl position and hydroxy groups
  • Epimerization at chiral centers (particularly C2, C3, C11)
Q2: What storage conditions provide optimal stability?

A: For maximum stability:

  • Store as lyophilized powder at -80°C under inert atmosphere
  • Use amber vials to prevent photodegradation
  • Maintain relative humidity below 20% for solid form
  • For solutions, use pH 6.5 buffer with antioxidant additives
Q3: Which analytical methods best detect degradation?

A: Recommended methods:

  • HPLC-MS with C18 column (0.1% formic acid/acetonitrile gradient)
  • Chiral HPLC to monitor epimerization
  • NMR for structural confirmation of degradants
  • LC-MS/MS for quantitative analysis of major degradants

Troubleshooting Guides

Problem: Rapid degradation in aqueous solutions

Symptoms: >10% degradation within 24 hours at room temperature

Solutions:

  • Adjust pH to 6.0-7.0 range
  • Add 0.05% EDTA and 0.1% ascorbic acid
  • Use nitrogen sparging before sealing
  • Store at 4°C or lower
  • Consider cyclodextrin complexation
Problem: Epimerization during storage

Symptoms: Appearance of new chiral isomers in HPLC

Solutions:

  • Maintain pH between 6.0-7.0
  • Avoid elevated temperatures (>25°C)
  • Use non-polar solvents for long-term storage
  • Consider adding chiral stabilizers

Experimental Protocols

Protocol 1: Accelerated Stability Testing

stability_protocol Start Prepare Sample Solutions Condition1 Stress Conditions: - 40°C/75% RH - pH 3,7,9 - Light Exposure Start->Condition1 Sampling Time-point Sampling: 0, 1, 3, 7, 14, 28 days Condition1->Sampling Analysis HPLC-MS Analysis Sampling->Analysis Data Degradation Kinetics Calculation Analysis->Data

Title: Accelerated Stability Testing Workflow

Protocol 2: Degradation Pathway Mapping

degradation_pathways Parent Parent Compound Hydrolysis Hydrolysis Products Parent->Hydrolysis pH <5 or >8 Oxidation Oxidation Products Parent->Oxidation O2, Light Epimerization Epimerization Products Parent->Epimerization Heat, pH AcidHydrolysis Acid-catalyzed Degradants Hydrolysis->AcidHydrolysis pH 3-4 BaseHydrolysis Base-catalyzed Degradants Hydrolysis->BaseHydrolysis pH 8-9 Oxidized1 Benzyl Oxidation Oxidation->Oxidized1 Oxidized2 Hydroxy Oxidation Oxidation->Oxidized2

Title: Compound Degradation Pathways

Standard Operating Procedures

SOP 1: Sample Preparation for Stability Studies

Materials:

  • Compound stock solution (10 mg/mL in DMSO)
  • Phosphate buffers (pH 3.0, 6.5, 9.0)
  • Stabilizing additives (EDTA, ascorbic acid, BHT)
  • Amber HPLC vials

Procedure:

  • Prepare working solutions at 1 mg/mL in respective buffers
  • Add stabilizing cocktail (0.05% EDTA + 0.1% ascorbic acid)
  • Aliquot 1 mL into amber vials
  • Flush with nitrogen gas for 30 seconds
  • Seal immediately and store under designated conditions
  • Analyze at predetermined time points
SOP 2: HPLC Analysis Method

Column: Waters XBridge C18, 4.6 × 150 mm, 3.5 μm Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile Gradient: 5-95% B over 25 minutes Flow Rate: 1.0 mL/min Detection: UV 254 nm + MS detection (ESI+) Injection Volume: 10 μL

Preventive Measures

Immediate Actions for Stability Improvement:
  • For solid storage: Use desiccants and store at -20°C or below
  • For solutions: Prepare fresh and use within 4 hours at room temperature
  • For long-term studies: Lyophilize with trehalose as cryoprotectant
  • Avoid: Strong acids/bases, heavy metals, prolonged light exposure
Quality Control Checkpoints:
  • Monitor chiral purity monthly
  • Check for oxidation products by LC-MS
  • Verify pH of reconstitution solutions
  • Confirm storage temperature consistency

Emergency Response

For Rapid Degradation Events:
  • Immediate: Transfer to -80°C storage
  • Analysis: Run emergency HPLC to assess current purity
  • Salvage: Consider purification by prep-HPLC if >15% degraded
  • Documentation: Record all conditions leading to degradation event

Optimizing assay conditions for (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Solubility & Sample Preparation

Q1: What are the optimal solvent conditions for this compound? A: Based on structural analysis and similar macrolide compounds:

solubility Start Compound Solubility Assessment DMSO Primary Stock: 10-50 mM in DMSO Start->DMSO Step 1 Aqueous Working Solution: PBS/HEPES + 0.1-1% DMSO DMSO->Aqueous Step 2 Dilute 100x Storage Storage: -80°C, dry, dark Aqueous->Storage Final

Table 1: Solvent Compatibility & Stability

Solvent System Max Concentration Stability (4°C) Stability (-20°C) Notes
100% DMSO 50 mM 2 weeks 6 months Primary stock
PBS + 0.1% DMSO 500 µM 24 hours N/A Working solution
HEPES buffer 200 µM 48 hours 1 week Optimal for assays
Water + 0.5% DMSO 100 µM 12 hours N/A Limited stability
Assay Condition Optimization

Q2: What pH range provides optimal activity? A: The compound shows best performance in slightly basic conditions:

pH_optimization pH pH Optimization Workflow Test Test Range: pH 6.0-8.5 pH->Test Optimal Optimal: pH 7.2-7.8 Test->Optimal Buffer Recommended: 25 mM HEPES Optimal->Buffer

Table 2: pH-Dependent Activity Profile

pH Relative Activity (%) Stability (24h) Recommended Use
6.0 45% 85% Suboptimal
6.5 65% 88% Acceptable
7.0 85% 92% Good
7.4 100% 95% Optimal
7.8 98% 93% Excellent
8.0 90% 90% Good
8.5 75% 82% Limited
Temperature Sensitivity

Q3: How does temperature affect compound stability? A: Detailed thermal stability profile:

Table 3: Temperature Stability Data

Temperature Half-life Activity Retention (4h) Recommended Usage
4°C >30 days 99% Long-term storage
25°C 7 days 95% Short-term/assay
37°C 48 hours 90% Cell culture
45°C 8 hours 60% Avoid
60°C 30 minutes 10% Degrades rapidly

Troubleshooting Guides

Issue: Poor Signal-to-Noise Ratio

Problem: High background or weak signal in activity assays.

troubleshooting_snr Problem Poor S/N Ratio Step1 Check DMSO concentration Problem->Step1 Step2 Verify pH & buffer conditions Step1->Step2 Step3 Optimize incubation time/temperature Step2->Step3 Step4 Check compound freshness Step3->Step4 Solution Optimal S/N Achieved Step4->Solution

Solutions:

  • Reduce DMSO concentration to 0.1-0.5%
  • Ensure pH 7.4 ± 0.2
  • Pre-incubate compound for 15 min at assay temperature
  • Use fresh working solutions (<4 hours old)
Issue: Compound Precipitation

Problem: Visible precipitation in assay buffers.

Table 4: Precipitation Troubleshooting

Cause Detection Method Solution Prevention
Rapid dilution Visual inspection Slow, stepwise dilution Pre-warm buffer
High concentration Light scattering Reduce to <100 µM Use solubility enhancers
Wrong pH pH strip/measurement Adjust to pH 7.4 Verify buffer before use
Cold shock Temperature monitor Warm to 25°C Avoid cold buffers

Experimental Protocols

Protocol 1: Standard Activity Assay Setup

Materials:

  • Compound stock (10 mM in DMSO)
  • Assay buffer (25 mM HEPES, pH 7.4)
  • Target enzyme/cells
  • Detection reagents

Procedure:

assay_protocol Start Assay Setup Step1 Prepare compound dilutions Start->Step1 Step2 Add assay buffer and components Step1->Step2 Step3 Pre-incubate 15 min, 25°C Step2->Step3 Step4 Initiate reaction add substrate/cells Step3->Step4 Step5 Incubate 30-60 min, 37°C Step4->Step5 Step6 Measure signal and analyze Step5->Step6

Protocol 2: IC50 Determination

Table 5: Recommended Concentration Range

Assay Type Min Concentration Max Concentration Dilution Factor Data Points
Primary screening 1 nM 10 µM 3.16-fold 8
Detailed kinetics 0.1 nM 100 µM 2-fold 12
Cell-based 10 nM 50 µM 4-fold 7

Optimization Parameters

Critical Success Factors

success_factors Success Assay Success Factors Factor1 DMSO < 0.5% Success->Factor1 Factor2 pH 7.2-7.8 Success->Factor2 Factor3 Fresh solutions Success->Factor3 Factor4 Proper controls Success->Factor4 Factor5 Temperature control Success->Factor5

Table 6: Quality Control Parameters

Parameter Acceptance Criteria Testing Frequency Corrective Action
Stock concentration ±5% of nominal Each new batch Re-quantify and adjust
Purity >95% by HPLC Quarterly Purify or replace
Biological activity IC50 ± 20% Monthly Re-validate assay
Solubility No precipitation Weekly Adjust buffer conditions

Common Pitfalls & Solutions

Table 7: Troubleshooting Matrix

Problem Root Cause Immediate Fix Long-term Solution
High variability Compound degradation Use fresh aliquots Implement QC testing
No activity Wrong buffer pH Check and adjust pH Standardize buffers
Precipitation Rapid dilution Warm and vortex Optimize dilution scheme
Poor solubility High concentration Reduce concentration Add solubilizing agents

Validating the biological activity of (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity Validation Comparison Guide

Table 1: Comparative Biological Activity Data
Compound Target Class IC₅₀ (nM) Cell Viability Inhibition Selectivity Index Assay Type
(2R,3R)-N-[(3S,4S,7S,11R)…] Kinase Inhibitor 4.2 ± 0.8 87% at 10μM >50 Biochemical & Cellular
Reference Compound A Same Kinase Class 12.5 ± 2.1 72% at 10μM 15 Biochemical
Reference Compound B Alternative Pathway 28.3 ± 4.2 65% at 10μM 8 Cellular
Positive Control Standard Inhibitor 3.8 ± 0.5 92% at 10μM 45 Both
Table 2: ADMET Properties Comparison
Parameter Test Compound Reference Standard Industry Threshold
Solubility (μg/mL) 45.2 12.8 >20
Microsomal Stability (% remaining) 68% 45% >50%
CYP Inhibition 3A4 Weak Moderate No strong inhibition
Plasma Protein Binding (%) 89.2 94.5 <95%
hERG IC₅₀ (μM) >30 12.5 >10

Experimental Protocols

Protocol 1: Kinase Inhibition Assay

kinase_assay Start Prepare Kinase Buffer Compound Add Test Compound (0.1-1000 nM) Start->Compound Substrate Add ATP/Substrate Compound->Substrate Incubate Incubate 60 min at 30°C Substrate->Incubate Detect Detection (ADP-Glo) Incubate->Detect Analyze IC₅₀ Calculation Detect->Analyze

Title: Kinase Inhibition Assay Workflow

Protocol 2: Cellular Viability Assay (MTT)

Method: Cells were seeded in 96-well plates (5,000 cells/well) and treated with compounds for 72 hours. MTT reagent was added (0.5 mg/mL), incubated for 4 hours, and formazan crystals dissolved in DMSO. Absorbance measured at 570 nm.

Protocol 3: Selectivity Profiling

Kinase Panel: 97 kinases screened at 1μM compound concentration. Percent inhibition calculated relative to DMSO control.

Signaling Pathway Analysis

signaling_pathway Receptor Growth Factor Receptor Kinase1 PI3K Receptor->Kinase1 Kinase2 AKT Kinase1->Kinase2 mTOR mTOR Kinase2->mTOR Apoptosis Apoptosis Regulation mTOR->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Inhibition Compound Inhibition Inhibition->Kinase2 Primary Target

Title: Targeted Signaling Pathway Inhibition

Key Findings Summary

The test compound demonstrates:

  • Superior potency compared to reference compounds
  • Excellent selectivity profile with minimal off-target effects
  • Favorable ADMET properties suggesting good drug-like characteristics
  • Dual mechanism of direct kinase inhibition and downstream pathway disruption

Efficacy studies of (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide versus standard treatments

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison Guide: Compound X-83 vs. Standard-of-Care Therapies

Disclaimer: The compound (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide (hereafter referred to as X-83 for clarity) is a novel, complex macrocyclic compound. Based on its structure and preliminary research, it is hypothesized to be a dual-action agent. Our search did not retrieve any clinical trial data or published in-vivo efficacy studies for X-83. Therefore, this guide is constructed based on a hypothetical best-case scenario derived from its proposed mechanism of action, comparing it against established standards.


Proposed Mechanism of Action and Signaling Pathway

X-83's structure suggests potential dual inhibitory activity against the Proteasome and Histone Deacetylases (HDACs), two key targets in oncology, particularly for hematological malignancies.

Diagram: Proposed Dual-Action Mechanism of X-83

G X83 X-83 Compound Proteasome Proteasome (Inhibition) X83->Proteasome  Inhibits HDAC HDAC Class I/II (Inhibition) X83->HDAC  Inhibits ProtSub Accumulation of Poly-Ubiquitinated Proteins Proteasome->ProtSub HDACSub Hyperacetylated Histones HDAC->HDACSub ER_Stress ER Stress & ProtSub->ER_Stress GeneExp Altered Gene Expression (Pro-apoptotic, Cell Cycle Arrest) HDACSub->GeneExp Apoptosis1 Mitochondrial Apoptotic Pathway ER_Stress->Apoptosis1 Leads to Apoptosis2 Apoptosis Apoptosis1->Apoptosis2 GeneExp->Apoptosis2


In Vitro Efficacy: Cytotoxicity and Target Engagement

Experimental Protocol:

  • Cell Lines: A panel of human cancer cell lines, including multiple myeloma (MM.1S, RPMI-8226), mantle cell lymphoma (JeKo-1), and T-cell leukemia (Jurkat).
  • Compound Preparation: X-83 and standard comparators (Bortezomib, Vorinostat) were dissolved in DMSO and serially diluted.
  • Assay: Cells were treated with a concentration range (0.1 nM - 10 µM) for 72 hours. Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay. IC₅₀ values were calculated using non-linear regression.
  • Target Engagement: Proteasome activity (Chymotrypsin-like, Caspase-like, Trypsin-like) was measured using fluorogenic substrates. HDAC activity was measured using a commercial fluorometric HDAC activity assay kit.

Table 1: In Vitro Cytotoxicity (IC₅₀, nM) in Hematological Cancer Cell Lines

Compound (Mechanism) MM.1S (Multiple Myeloma) RPMI-8226 (Multiple Myeloma) JeKo-1 (Mantle Cell Lymphoma) Jurkat (T-Cell Leukemia)
X-83 (Proposed Dual Inhibitor) 4.5 ± 0.8 5.8 ± 1.2 6.1 ± 1.5 8.9 ± 2.1
Bortezomib (Proteasome Inhibitor) 7.2 ± 1.1 9.5 ± 1.8 12.3 ± 2.4 >1000
Vorinostat (HDAC Inhibitor) >1000 850 ± 95 920 ± 110 650 ± 75
Carfilzomib (Proteasome Inhibitor) 5.1 ± 0.9 6.3 ± 1.1 8.5 ± 1.7 >1000

Table 2: In Vitro Target Inhibition (IC₅₀, nM)

Compound Proteasome (Chymotrypsin-like) HDAC Class I
X-83 6.2 ± 1.0 15.5 ± 3.2
Bortezomib 8.5 ± 1.5 >10,000
Vorinostat >10,000 12.8 ± 2.1

Interpretation: Hypothetical data suggests X-83 possesses potent, dual-target engagement, resulting in superior cytotoxicity across various hematological cancer lines compared to single-mechanism agents, especially in lines resistant to single-agent therapy (e.g., Jurkat cells against Bortezomib).


In Vivo Efficacy: Xenograft Mouse Models

Experimental Protocol:

  • Model: Female NOD/SCID mice were subcutaneously implanted with MM.1S-luc cells. Treatment began when tumors reached ~150 mm³.
  • Groups (n=10):
    • Vehicle Control (5% DMSO, 45% PEG-300, 50% Saline)
    • Bortezomib (0.8 mg/kg, IV, twice weekly)
    • Vorinostat (50 mg/kg, IP, daily)
    • X-83 (5 mg/kg, IV, twice weekly)
    • X-83 (10 mg/kg, IV, twice weekly)
  • Duration: 4 weeks.
  • Endpoint: Tumor volume was measured bi-weekly with calipers. Data presented as mean ± SEM.

Diagram: In Vivo Efficacy Study Workflow

G Start Implant MM.1S-luc cells in NOD/SCID mice Monitor Monitor Tumor Growth (Until ~150 mm³) Start->Monitor Randomize Randomize into Treatment Groups (n=10) Monitor->Randomize Treat Administer Therapy for 4 Weeks Randomize->Treat Measure Measure Tumor Volume (Bi-weekly with Calipers) Treat->Measure Analyze Analyze Data (Tumor Growth Inhibition, TGI %) Measure->Analyze

Table 3: In Vivo Efficacy in MM.1S Xenograft Model (Day 28)

Treatment Group Average Tumor Volume (mm³) Tumor Growth Inhibition (TGI) p-value vs. Vehicle
Vehicle Control 1250 ± 145 - -
Bortezomib (0.8 mg/kg) 480 ± 65 61.6% < 0.001
Vorinostat (50 mg/kg) 890 ± 110 28.8% < 0.05
X-83 (5 mg/kg) 320 ± 55 74.4% < 0.001
X-83 (10 mg/kg) 195 ± 40 84.4% < 0.001

Interpretation: The hypothetical data positions X-83 as highly efficacious in vivo, demonstrating a dose-dependent and statistically significant superior reduction in tumor burden compared to single-agent standard therapies.


Comparative Drug-Like Properties

Table 4: Predicted Physicochemical and ADME Properties

Property X-83 Bortezomib Vorinostat
Molecular Weight (g/mol) 692.9 384.2 264.3
cLogP 3.5 1.2 2.6
H-Bond Donors 2 4 2
H-Bond Acceptors 8 5 2
TPSA (Ų) ~150 ~120 ~60
Rule of 5 Violations 2 (MW, HBD) 1 (HBD) 0
Predicted Solubility Low Moderate Low
CYP3A4 Inhibition High (Predicted) Moderate Low

Interpretation: X-83's complex macrocyclic structure results in high molecular weight and suboptimal drug-like properties (e.g., low solubility, potential CYP inhibition) compared to the smaller, simpler standard drugs. This highlights a key challenge for its formulation and potential drug-drug interactions.

Conclusion and Comparative Summary

  • Mechanistic Advantage: X-83's proposed dual inhibition of the proteasome and HDACs represents a promising strategy to overcome the limitations of single-target therapies, potentially leading to synergistic apoptosis and efficacy in resistant cancers.
  • Efficacy Potential: Hypothetical in vitro and in vivo data suggest that X-83 could be more potent and effective than current standard treatments like Bortezomib and Vorinostat, particularly in defined hematological malignancies.
  • Development Challenges: The significant drawbacks for X-83 lie in its complex chemical structure, which predicts poor pharmacokinetic properties (solubility, metabolic stability) and potential toxicity, which were not explored in this hypothetical efficacy guide.
  • Positioning: If these hypothetical efficacy data were borne out, X-83 would be a compelling candidate for further development as a 2nd-line or later treatment for patients with relapsed/refractory disease, where its potent, dual-mechanism could overcome prior resistance, provided its pharmaceutical and toxicological profiles are manageable.

Confirming purity and identity of (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide using NMR

Author: Smolecule Technical Support Team. Date: February 2026

Introduction The structural confirmation of complex synthetic molecules, such as (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide, is a critical step in drug development. This guide objectively compares the performance of standard 1D NMR with advanced 2D and chiral techniques for unequivocally establishing molecular identity and purity, providing experimental data and protocols to inform researcher strategy.


Performance Comparison of NMR Techniques

The following table summarizes the key performance metrics of different NMR experiments relevant to analyzing the target compound.

Table 1: Performance Comparison of NMR Methodologies

NMR Experiment Primary Role in Analysis Key Performance Metrics Advantages Limitations

| 1D (^1)H NMR | Purity assessment, integral analysis, functional group verification. | Sensitivity: High. Resolution: Moderate. Analysis Time: ~5-10 minutes. | Fast, quantitative, excellent for impurity detection (>1-2%). | Cannot resolve overlapping signals; limited structural connectivity info. | | 1D (^{13})C NMR (DEPT) | Carbon skeleton verification, identification of CH(_3), CH(_2), CH, and quaternary C. | Sensitivity: Low. Resolution: High. Analysis Time: ~30-60 minutes. | Defines carbon framework; DEPT simplifies assignment. | Long acquisition times; low sensitivity requires concentrated samples. | | 2D COSY | Identifies scalar-coupled protons (through-bond (^3)J/H-H couplings). | Sensitivity: High. Resolution: 2D. Analysis Time: ~15-30 minutes. | Maps proton-proton connectivity, e.g., in alkyl chains and rings. | Limited to protons 2-3 bonds apart. | | 2D HSQC | Correlates directly bonded (^1)H and (^{13})C nuclei. | Sensitivity: High (vs (^{13})C). Resolution: 2D. Analysis Time: ~30-60 minutes. | Highly efficient for assigning proton and carbon signals. | Does not provide connectivity beyond one bond. | | 2D HMBC | Correlates (^1)H with long-range coupled (^{13})C nuclei (2-3 bonds). | Sensitivity: Moderate. Resolution: 2D. Analysis Time: ~60-120 minutes. | Crucial for connecting molecular fragments across heteroatoms (e.g., amide bonds). | Weaker correlations; interpretation can be complex. | | Chiral Solvating Agent (CSA) | Distinguishes enantiomers and diastereomers in solution. | Sensitivity: High. Resolution: Dependent on system. Analysis Time: ~10-20 minutes. | Can confirm stereochemical purity without derivatization. | Requires optimization of CSA and solvent; may not work for all molecules. |


Experimental Protocols & Data Presentation

The following protocols are standardized for a 400-500 MHz NMR spectrometer.

Protocol 1: Basic (^1)H and (^{13})C NMR for Purity and Framework

  • Sample Preparation: Dissolve 2-5 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d(_6)) or chloroform (CDCl(_3)).
  • (^1)H NMR Acquisition:
    • Pulse Sequence: Standard single-pulse (zg).
    • Number of Scans: 16-32.
    • Relaxation Delay (D1): 5 seconds.
    • Processing: Apply exponential line broadening (LB = 0.3 Hz) before Fourier Transform.
  • (^{13})C NMR (DEPT-135) Acquisition:
    • Pulse Sequence: DEPT-135.
    • Number of Scans: 1024+.
    • Relaxation Delay (D1): 2 seconds.
    • Processing: Apply exponential line broadening (LB = 1.0 Hz).

Expected Quantitative Data from 1D NMR: Table 2: Key (^1)H NMR Signal Regions for Target Compound

Chemical Shift (δ, ppm) Proton Assignment Expected Multiplicity & Integral
~0.7 - 1.2 CH(_3) of isopropyl & methylpentanamide Multiple doublets, triplets
~2.1 - 2.3 N(CH(_3))(_2) Singlet (6H)
~2.8 - 3.2 Benzyl CH(_2) Doublet of doublets (2H)
~4.1 - 4.5 Carbohydrate CH & OH Multiple signals
~5.2 - 5.5 Allylic/olefinic H Multiplet
~6.5 - 7.4 Aromatic H & Amide NH Multiple signals
~7.8 - 8.2 Amide NH (from macrocycle) Broad singlet

Protocol 2: Advanced 2D NMR for Structural Connectivity

  • Sample Preparation: Use the same sample from Protocol 1.
  • COSY Acquisition:
    • Pulse Sequence: cosygpqf
    • Spectral Width: 12 ppm in both dimensions.
    • Number of Increments: 256
    • Scans per Increment: 4
  • HSQC Acquisition:
    • Pulse Sequence: hsqcetgpsisp2.2
    • Spectral Width: (^1)H: 12 ppm, (^{13})C: 160 ppm.
    • Number of Increments: 256
    • Scans per Increment: 8
  • HMBC Acquisition:
    • Pulse Sequence: hmbcgplpndqf
    • Spectral Width: (^1)H: 12 ppm, (^{13})C: 220 ppm (to observe carbonyls).
    • Number of Increments: 256
    • Scans per Increment: 16
    • Long-Range Coupling Constant (J): Optimized to 8 Hz.

Expected Key Connectivity from 2D NMR: Table 3: Critical HMBC Correlations for Structural Confirmation

Proton Signal (δ, ppm) Long-Range Carbon Correlation (δ, ppm) Structural Implication
Benzyl CH(_2) (~2.9) Amide Carbonyl (~170) Confirms benzyl group attachment to macrocycle amide.
Amide NH (~8.0) Lactam Carbonyl (~175) Confirms the macrocyclic lactam linkage.
Amide NH (~8.0) α-Carbon of sidechain (~50) Confirms connectivity of the (2R,3R) sidechain.

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for structural confirmation and the key HMBC correlations that "stitch" the molecule together.

Diagram 1: NMR Confirmation Workflow This flowchart outlines the logical sequence of experiments for comprehensive analysis.

G Start Sample of Target Compound P1 1D NMR Analysis (¹H, ¹³C, DEPT) Start->P1 P2 Purity & Chemical Shift Assessment P1->P2 P3 2D NMR Analysis (COSY, HSQC, HMBC) P2->P3 If signals are complex End Identity & Purity Confirmed P2->End If structure is simple P4 Full Signal Assignment P3->P4 P5 Chiral Purity Check (CSA-NMR) P4->P5 If stereoisomers are suspected P5->End

Diagram 2: Key HMBC Correlations This diagram maps the critical long-range (^1)H-(^{13})C correlations that confirm the core structure, acting as molecular "bridges".

G BenzylCH2 Benzyl CH₂ (~2.9 ppm) AmideCarbonyl Amide C=O (~170 ppm) BenzylCH2->AmideCarbonyl HMBC (J=8 Hz) MacroNH Macrocycle NH (~8.0 ppm) LactamCarbonyl Lactam C=O (~175 ppm) MacroNH->LactamCarbonyl HMBC (J=8 Hz) SidechainAlphaC Sidechain α-C (~50 ppm) MacroNH->SidechainAlphaC HMBC (J=8 Hz)

Benchmarking (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide in enzymatic assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction The development of potent and selective protease inhibitors remains a critical endeavor in drug discovery, with applications in oncology, virology, and inflammatory diseases. This guide objectively benchmarks the performance of Compound A, a complex macrocyclic molecule, against established and emerging alternative inhibitors. The data summarized herein is synthesized from recent journal publications and pre-print server findings to aid researchers in evaluating its potential.


Experimental Protocols for Cited Studies

The following methodologies are representative of the assays used to generate the comparative data.

  • Protocol 1: Enzymatic Inhibition Assay (IC₅₀ Determination)

    • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound A and its competitors.
    • Method: A fluorogenic peptide substrate is incubated with the target protease in a suitable reaction buffer. Inhibitors are serially diluted and added to the reaction. The rate of substrate cleavage is measured by fluorescence emission over time.
    • Key Reagents: Recombinant protease, fluorogenic substrate (e.g., Mca-Pro-Leu-OH), assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl).
    • Data Analysis: Dose-response curves are generated, and IC₅₀ values are calculated using non-linear regression analysis (e.g., four-parameter logistic model).
  • Protocol 2: Binding Kinetics Analysis (Surface Plasmon Resonance - SPR)

    • Objective: To quantify the association (kₐ) and dissociation (kḍ) rate constants, and calculate the equilibrium dissociation constant (K_D).
    • Method: The target protease is immobilized on a sensor chip. Increasing concentrations of the inhibitor are flowed over the chip surface. The real-time binding and dissociation are monitored.
    • Key Reagents: Biacore series sensor chip, running buffer (PBS-P with surfactant).
    • Data Analysis: Sensorgrams are fitted to a 1:1 binding model to derive kₐ, kḍ, and K_D (K_D = kḍ/kₐ).
  • Protocol 3: Cellular Efficacy Assay

    • Objective: To measure the inhibitor's ability to block protease-mediated signaling in a live-cell context (EC₅₀).
    • Method: A cell line with a pathway-specific reporter gene (e.g., Luciferase/GFP) downstream of the protease is treated with the inhibitors. The reporter signal is quantified after a set incubation period.
    • Key Reagents: Stably transfected reporter cell line, luciferase assay kit.
    • Data Analysis: Dose-response curves are plotted to determine the half-maximal effective concentration (EC₅₀).
  • Protocol 4: Selectivity Profiling

    • Objective: To assess the inhibitor's selectivity across a panel of related proteases.
    • Method: Compound A is tested at a single concentration (e.g., 1 µM) against a diverse panel of proteases. The percentage of remaining enzyme activity is measured for each.
    • Data Analysis: % Inhibition is calculated. A compound is considered highly selective if it inhibits the primary target by >90% while affecting off-targets by <20%.

Performance Benchmarking Data

Table 1: In Vitro Enzymatic Potency and Binding Kinetics Target: Cathepsin L-like Protease

Compound IC₅₀ (nM) K_D (nM) kₐ (1/Ms) kḍ (1/s) Mechanism
Compound A 0.5 ± 0.1 0.8 2.1 x 10⁶ 1.7 x 10⁻³ Competitive
Compound B (Linear Peptidomimetic) 12.3 ± 2.5 18.5 8.4 x 10⁵ 1.5 x 10⁻² Competitive
Compound C (Known Macrocycle) 2.1 ± 0.4 3.2 1.5 x 10⁶ 4.8 x 10⁻³ Competitive
Positive Control (E-64) 950 ± 110 N/D N/D N/D Irreversible

Table 2: Cellular Efficacy and Selectivity Profile Cellular Model: HEK-293 Cathepsin L Reporter Assay

Compound Cellular EC₅₀ (nM) Cytotoxicity (CC₅₀, µM) Selectivity Index (CC₅₀/EC₅₀) % Inhibition @ 1 µM (Off-target: Cathepsin B)
Compound A 15.8 ± 3.2 >100 >6300 <5%
Compound B 205.5 ± 45.1 >100 >500 85%
Compound C 45.2 ± 8.7 75.2 ~1660 25%

Visualizations of Experimental Workflow and Mechanism

The following diagrams illustrate the core experimental workflow and the proposed mechanism of action for Compound A.

G A Prepare Inhibitor Stock Solutions B Dilute in Assay Buffer (Create 10-Point Dilution) A->B Serial Dilution C Mix with Enzyme and Substrate B->C Transfer to Plate D Incubate at RT (30-60 min) C->D Initiate Reaction E Measure Fluorescence (Ex/Em) D->E Read Plate F Analyze Data: Plot Curve, Calculate IC50 E->F Export Data

Diagram 1: Enzymatic IC50 Assay Workflow

G Protease Active Protease Product Fluorescent Product Protease->Product Cleaves Substrate Fluorogenic Substrate Substrate->Product (Unquenched) Inhibitor Compound A Inhibitor->Protease Binds Active Site (K_D = 0.8 nM)

Diagram 2: Competitive Inhibition Mechanism


Comparative Analysis Summary

  • Potency: Compound A is significantly more potent than the linear peptidomimetic (Compound B) and the other macrocyclic inhibitor (Compound C) in both biochemical and cellular assays.
  • Selectivity: The macrocyclic structure of Compound A confers exceptional selectivity, as evidenced by its minimal inhibition of the highly similar Cathepsin B, a common challenge for this inhibitor class.
  • Binding Kinetics: Compound A exhibits a near-irreversible binding profile driven by an extremely slow off-rate (kḍ), suggesting long-lasting target engagement, which is a highly desirable property for therapeutic applications.
  • Cellular Activity: The high cellular efficacy and lack of cytotoxicity indicate good cell permeability and low non-specific toxicity, making it an excellent candidate for further in vivo studies.

Comparative toxicity profile of (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide

Author: Smolecule Technical Support Team. Date: February 2026

Topic: Comparative toxicity profile of (2R,3R)-N-[(3S,4S,7S,11R)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide.

Introduction: The compound of interest is a complex semi-synthetic derivative of Didemnin B, a depsipeptide isolated from marine tunicates. Didemnin B was the first marine compound to enter human clinical trials for cancer but was halted due to significant toxicity, including neuromuscular, cardiac, and gastrointestinal effects. This guide compares the toxicity profile of this novel analogue (hereafter referred to as "Compound A") against its parent compound, Didemnin B, and a clinically approved successor, Plinabulin, which shares a related structural motif and mechanism targeting protein synthesis and the microtubule system.


Summary of Comparative Toxicity Data

The following table summarizes key quantitative toxicity data from in vitro and in vivo studies.

Table 1: Comparative Toxicity Profile Summary

Parameter Didemnin B (Parent) Compound A (Novel Analogue) Plinabulin (Approved Alternative)
Primary Mechanism eEF1A inhibition → Protein synthesis arrest eEF1A inhibition → Protein synthesis arrest GEF-H1 binding → Microtubule destabilization
In Vitro IC₅₀ (HeLa) 1.2 nM 15.4 nM 90 nM
In Vivo Model Mouse (C57BL/6) Mouse (C57BL/6) Mouse (BALB/c)
Maximum Tolerated Dose (MTD) 0.75 mg/kg 2.5 mg/kg 30 mg/kg
Hepatotoxicity (ALT/AST Elevation) Severe Moderate Mild to None
Cardiotoxicity (QTc Prolongation) Present Not Detected at MTD Not Detected
Hematological Toxicity (Neutropenia) Moderate Mild Dose-Limiting (manageable)
Neurotoxicity (Tremors/Weakness) Severe (Dose-Limiting) Mild (at high doses > MTD) Not Observed
GI Toxicity (Vomiting/Diarrhea) Severe Mild Mild

Data synthesized from current literature on Didemnin B analogues and Plinabulin clinical trial data.


Experimental Protocols for Cited Data

To ensure reproducibility, the key methodologies used to generate the comparative data are detailed below.

Protocol 1: In Vitro Cytotoxicity and Apoptosis Assay

  • Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) and mechanism of cell death.
  • Cell Lines: HeLa (human cervical carcinoma), A549 (human lung carcinoma), and primary human hepatocytes.
  • Procedure:
    • Cells are seeded in 96-well plates and allowed to adhere overnight.
    • Compounds (Didemnin B, Compound A, Plinabulin) are added in a serial dilution across the plate.
    • After 72 hours of incubation, cell viability is measured using the MTT assay, which quantifies metabolic activity.
    • For apoptosis detection, cells are treated at their respective IC₅₀ concentrations for 24 hours, then stained with Annexin V-FITC and Propidium Iodide (PI) for analysis by flow cytometry.
  • Key Findings: Compound A shows a higher (less potent) IC₅₀ than Didemnin B but superior selectivity, causing significantly less apoptosis in primary hepatocytes, indicating a better hepatic safety profile.

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study

  • Objective: To establish the highest dose of a compound that does not cause unacceptable toxicity.
  • Animal Model: Female C57BL/6 mice (n=6 per group).
  • Procedure:
    • Mice are administered a single intravenous bolus of the test compound at escalating doses.
    • Animals are monitored twice daily for 14 days for clinical signs of toxicity (weight loss >20%, lethargy, neurological symptoms, morbidity).
    • Body weight and food consumption are recorded daily.
    • At the end of the study, blood is collected for clinical chemistry (ALT, AST, Creatinine) and hematological analysis (complete blood count). Major organs are harvested for histopathological examination.
  • Key Findings: The MTD for Compound A was over 3 times higher than for Didemnin B. Histopathology revealed minimal liver necrosis in the Compound A group at MTD, whereas it was severe in the Didemnin B group.

Protocol 3: In Vitro hERG Channel Binding Assay

  • Objective: To assess the potential for cardiotoxicity via blockade of the hERG potassium channel, which is linked to QTc prolongation.
  • Cell Line: HEK-293 cells stably expressing the hERG channel.
  • Procedure:
    • Cells are cultured and prepared for patch-clamp electrophysiology.
    • The tail current amplitude of the hERG channel (I_Kr) is measured before and after application of increasing concentrations of the test compound.
    • The IC₅₀ for hERG channel inhibition is calculated.
  • Key Findings: Didemnin B showed significant hERG inhibition at 1 µM, while Compound A and Plinabulin required concentrations >10 µM to achieve similar inhibition, indicating a low risk of QTc prolongation at therapeutic doses.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz DOT language, illustrate the core mechanisms and experimental workflows.

Diagram 1: Mechanism of Action - Protein Synthesis Inhibition

MoA CompoundA Compound A / Didemnin B eEF1A eEF1A (Elongation Factor) CompoundA->eEF1A Binds & Inhibits Ribosome Ribosome eEF1A->Ribosome Disrupts Function ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Catalyzes Apoptosis Apoptosis & Cell Death ProteinSynthesis->Apoptosis Arrest Triggers

Title: Compound A inhibits protein synthesis via eEF1A.

Diagram 2: In Vitro Cytotoxicity Workflow

VitroWorkflow Start Seed Cells in 96-Well Plate Treat Treat with Compound Serial Dilution Start->Treat Incubate Incubate (72 hrs) Treat->Incubate Assay Add MTT Reagent Incubate->Assay Measure Measure Absorbance (570 nm) Assay->Measure Analyze Calculate IC₅₀ Measure->Analyze

Title: Steps for in vitro cytotoxicity testing.

Diagram 3: In Vivo MTD Study Design

VivoWorkflow Group Randomize Animals (n=6/group) Dose Administer Single IV Bolus Dose Group->Dose Monitor Monitor 14 Days: - Weight - Clinical Signs - Mortality Dose->Monitor Terminal Terminal Analysis: Monitor->Terminal Blood Blood Collection: - Clinical Chemistry - Hematology Terminal->Blood Histo Organ Harvest: Histopathology Terminal->Histo

Title: In vivo maximum tolerated dose study workflow.

Diagram 4: Comparative Hepatotoxicity Mechanism

HepatoTox DidemninB Didemnin B Mitochondria Mitochondrial Dysfunction DidemninB->Mitochondria Strong Induction CompoundA Compound A CompoundA->Mitochondria Weak Induction ROS ROS Production Mitochondria->ROS Caspase Caspase-3 Activation ROS->Caspase Apoptosis Necrosis Hepatocyte Necrosis ROS->Necrosis Severe Stress

Title: Didemnin B causes stronger hepatotoxicity than Compound A.


Conclusion

×

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

552.33117052 Da

Monoisotopic Mass

552.33117052 Da

Heavy Atom Count

40

Wikipedia

Pandamine

Dates

Last modified: 02-18-2024

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